(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol physical and chemical properties
The following technical guide details the properties, synthesis, and application of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a critical bi-heteroaryl building block in modern medicinal chemistry. A Privileged Bi-Hetero...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and application of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a critical bi-heteroaryl building block in modern medicinal chemistry.
A Privileged Bi-Heteroaryl Scaffold for Drug Discovery
Executive Summary & Chemical Identity[1][2]
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a bi-heteroaryl intermediate characterized by a pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 5-position with a pyrimidine ring. This specific topology creates a "meta-meta" linked biaryl system that is highly valued in drug discovery for its ability to mimic the adenine core of ATP in kinase inhibitors while maintaining a lower lipophilicity (LogP) compared to bis-phenyl analogs.
1400637-03-7 (Note: Often associated with the acid analog; specific alcohol CAS varies by vendor)
Molecular Formula
C₁₀H₉N₃O
SMILES
OCC1=CC(C2=CN=CN=C2)=CN=C1
Molecular Weight
187.20 g/mol
Physical & Chemical Characterization[1][2][3][4][7]
This compound exhibits properties typical of polar bi-heteroaryls. The high nitrogen count (3 atoms) significantly lowers the lipophilicity compared to carbocyclic equivalents, enhancing aqueous solubility—a critical parameter for oral bioavailability.
Key Physicochemical Properties[6][8][9]
Property
Value / Description
Context
Physical State
Solid (Powder)
Typically off-white to pale yellow crystalline solid.
Melting Point
115–125 °C (Predicted)
High lattice energy due to intermolecular H-bonding (OH···N).
Solubility
DMSO, Methanol, Ethanol
High solubility in polar aprotic solvents; moderate in water.
LogP (Calc)
~0.3 – 0.6
Low lipophilicity makes it an ideal "Lead-Like" scaffold.
TPSA
~58 Ų
Topological Polar Surface Area; favorable for BBB penetration.
pKa (Basic)
~3.4 (Pyridine N)
The pyrimidine nitrogens are significantly less basic (pKa < 1).
H-Bond Donors
1 (–OH)
Critical for interactions with enzyme active site residues (e.g., Ser/Thr).
H-Bond Acceptors
4 (3 × N, 1 × O)
High acceptor count facilitates water solvation.
Synthetic Methodologies
The synthesis of this scaffold relies on transition-metal-catalyzed cross-coupling chemistry. The most robust route utilizes the Suzuki-Miyaura Coupling , favoring the reaction between a pyridyl halide and a pyrimidinyl boronic acid due to the instability of 3-pyridyl boronic acids.
Protocol: Suzuki-Miyaura Cross-Coupling
Reaction Overview:
Starting Material A: (5-Bromopyridin-3-yl)methanol
Starting Material B: Pyrimidin-5-ylboronic acid
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
Base: Na₂CO₃ or K₃PO₄ (aqueous)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
Inerting: Charge a reaction vessel with (5-bromopyridin-3-yl)methanol (1.0 eq) and Pyrimidin-5-ylboronic acid (1.2 eq). Purge with Argon/N₂ for 15 minutes.
Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution (3.0 eq).
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). The solution typically turns dark red/brown.
Reflux: Heat to 90–100 °C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 188.2).
Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with EtOAc/MeOH (9:1).
Purification: Flash chromatography (DCM:MeOH gradient 0-10%). The pyridine nitrogen can cause tailing; add 1% NH₄OH to eluent if necessary.
Visualization: Synthetic Logic & Reactivity
Caption: Figure 1. Suzuki-Miyaura coupling pathway and downstream derivatization options.
Reactivity & Stability Profile
Oxidation Sensitivity
The primary alcohol is the most reactive handle.
Aldehyde Formation: Oxidation with MnO₂ (mild) or Dess-Martin Periodinane yields the aldehyde, a precursor for reductive amination (e.g., attaching solubilizing tails).
Carboxylic Acid: Oxidation with Jones reagent or KMnO₄ yields the corresponding nicotinic acid derivative.
Nitrogen Reactivity
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by mCPBA to form the N-oxide. This is a common metabolic pathway (Phase I metabolism) that drug designers often seek to block or monitor.
Salt Formation: The molecule forms stable salts with strong acids (HCl, Methanesulfonic acid), which significantly increases water solubility for biological assays.
Medicinal Chemistry Applications
This scaffold is a classic Bioisostere for biphenyl or phenyl-pyridine systems.
Kinase Inhibition (ATP Mimicry)
The pyrimidine ring mimics the purine core of ATP. The C3-hydroxymethyl group on the pyridine acts as a vector to project substituents into the solvent-exposed region or the ribose-binding pocket of kinases (e.g., JAK, SRC, CDK).
Mechanism: The N1/N3 of pyrimidine accept H-bonds from the hinge region of the kinase.
Nicotinic Acetylcholine Receptors (nAChR)
Substituted pyridines are privileged structures for α4β2 and α7 nAChR ligands. The 5-substitution (pyrimidine) provides steric bulk and pi-stacking capability within the receptor's aromatic cage (Trp/Tyr residues).
Metabolic Stability
Replacing a phenyl ring with a pyrimidine ring reduces the number of CH sites available for CYP450-mediated hydroxylation, often extending the half-life (
) of the drug candidate.
Safety & Handling Protocols
While specific toxicological data for this intermediate may be sparse, it should be handled as a potent bioactive heterocycle.
Storage: Store at 2–8 °C under inert atmosphere (Argon). Hygroscopic—protect from moisture.
PPE: Nitrile gloves, safety goggles, and lab coat. Handle only in a fume hood to avoid inhalation of dust.
Spill Response: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.
References
Lin, N. H., et al. (2001).[1] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[1] Link
Sharma, P., et al. (2023).[2] "Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review." International Journal of Human Journals. Link
Schenone, S., et al. (2021). "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition." Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2025). "3-Pyridinemethanol" (Scaffold Reference). National Center for Biotechnology Information. Link
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol CAS number and structure
Topic: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol CAS number and structure Content Type: Technical Monograph Executive Summary (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a high-value bi-heteroaryl building block utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol CAS number and structure
Content Type: Technical Monograph
Executive Summary
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a high-value bi-heteroaryl building block utilized primarily in the synthesis of kinase inhibitors (e.g., Bcr-Abl, Itk) and other small-molecule therapeutics. Characterized by a 3,5-disubstituted pyridine core featuring a pyrimidine ring and a hydroxymethyl group, this scaffold offers unique hydrogen-bonding vectors and metabolic stability profiles essential for structure-based drug design (SBDD). This guide details its chemical identity, synthetic pathways, and application in medicinal chemistry.[1]
1379346-58-3 (Note: Often cited as an intermediate in patent literature; verify specific batch COA)
InChI Key
DETILZAFBUZOIY-UHFFFAOYSA-N
SMILES
OCC1=CN=CC(C2=CN=CN=C2)=C1
Molecular Formula
C₁₀H₉N₃O
Molecular Weight
187.20 g/mol
Structural Visualization
The molecule consists of a central pyridine ring substituted at the meta positions (3 and 5). Position 5 bears a pyrimidine ring (a bioisostere for phenyl/pyridine with higher polarity), and position 3 bears a hydroxymethyl group, serving as a versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or ethers).
Figure 1: Structural connectivity of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol.
Physico-Chemical Properties
Property
Value / Description
Physical State
Solid (typically off-white to pale yellow powder)
Melting Point
158–162 °C (Predicted/Range varies by purity)
Solubility
Soluble in DMSO, Methanol, DMF; Sparingly soluble in DCM/Water
pKa
~3.5 (Pyridine N), ~1.3 (Pyrimidine N)
LogP
~0.5 (Low lipophilicity due to multiple nitrogen atoms)
H-Bond Donors
1 (-OH)
H-Bond Acceptors
4 (3 Ring Nitrogens + 1 Oxygen)
Synthetic Pathways
The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol typically follows a Suzuki-Miyaura cross-coupling strategy. This approach is preferred for its modularity and tolerance of the hydroxyl group.
Primary Route: Suzuki Coupling
Reaction Logic: Coupling of a 3-halo-5-hydroxymethylpyridine with a pyrimidine-5-boronic acid derivative.
Setup: In a nitrogen-purged reaction vial, combine (5-bromopyridin-3-yl)methanol (1.0 equiv) and pyrimidin-5-ylboronic acid (1.2 equiv).
Solvent Addition: Dissolve in degassed 1,4-dioxane/water (4:1 v/v). Concentration ~0.1 M.
Base & Catalyst: Add Na₂CO₃ (2.0 equiv) followed by Pd(dppf)Cl₂ (0.05 equiv).
Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor conversion by LC-MS (Target M+H = 188.2).
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry organic layer over Na₂SO₄.[2]
Purification: Concentrate and purify via flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH) to yield the product.
Medicinal Chemistry Applications
Kinase Inhibition (Bcr-Abl, Itk)
This scaffold is frequently employed in the design of Type I and Type II kinase inhibitors. The bi-heteroaryl system mimics the adenine binding mode or occupies the hydrophobic pocket adjacent to the ATP site.
Mechanism: The pyrimidine ring acts as a hydrogen bond acceptor for the hinge region (e.g., Met318 in Bcr-Abl).
Linker Role: The hydroxymethyl group serves as a "warhead linker" or solvent-exposed tail anchor. It can be converted to a chloride to alkylate piperazines or other solubilizing groups.
Aldosterone Synthase Inhibition
Patents (e.g., US20140323468A1) cite this fragment in the synthesis of aldosterone synthase (CYP11B2) inhibitors, where the pyridine nitrogen coordinates with the heme iron of the enzyme.
Functionalization Potential
The hydroxymethyl group allows for rapid diversification:
Oxidation: To aldehyde (using MnO₂) → Reductive amination.
Halogenation: To chloromethyl (using SOCl₂) → Nucleophilic substitution (Sɴ2).
Handling: Use in a fume hood. Avoid dust formation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hygroscopic potential.
References
Pan, X., et al. (2014). "Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors." Chemical Biology & Drug Design, 83(5), 592-599. Link
US Patent 20140323468A1. "Aldosterone synthase inhibitors."[3][4] Google Patents.[3][4] Link
Sigma-Aldrich. "Product Detail: (5-(pyrimidin-5-yl)pyridin-3-yl)methanol." Merck KGaA. Link
PubChem. "Compound Summary: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (InChIKey: DETILZAFBUZOIY-UHFFFAOYSA-N)." National Library of Medicine.[5] Link
Technical Guide: Elucidating the Biological Activity of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Abstract The confluence of pyridine and pyrimidine rings represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The confluence of pyridine and pyrimidine rings represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive framework for the characterization of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol, a novel compound within this chemical class. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural similarity to known kinase inhibitors and other targeted agents provides a strong rationale for its investigation.[3][4] This document outlines a prospective research plan, detailing the hypothesized mechanism of action, robust protocols for in vitro and in vivo evaluation, and a strategy for data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established best practices for preclinical drug discovery, providing a clear path for researchers to systematically uncover the therapeutic potential of this promising compound.
Introduction: The Pyridine-Pyrimidine Scaffold in Drug Discovery
Heterocyclic compounds are the bedrock of modern pharmaceuticals. Among them, structures containing pyridine and pyrimidine rings are particularly significant due to their ability to form key hydrogen bonds and engage in π-stacking interactions with biological targets. These interactions make them ideal candidates for inhibiting enzymes like protein kinases, which are frequently dysregulated in diseases such as cancer.[5] Compounds incorporating a pyridin-yl pyrimidine core have demonstrated potent activity against a range of oncologically relevant targets, including the Bcr-Abl fusion protein in chronic myeloid leukemia and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in solid tumors.[3]
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (henceforth referred to as Compound-X) belongs to this promising class. Its structure, featuring a primary alcohol, also presents a valuable handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. This guide provides the strategic and methodological framework to initiate a thorough investigation into its biological activity.
Synthesis and Chemical Properties
The synthesis of bi-aryl heterocyclic compounds like Compound-X is typically achieved through well-established cross-coupling reactions. A plausible and efficient route would involve a Suzuki coupling between a boronic acid or ester derivative of one heterocycle and a halogenated partner of the other, followed by a reduction step.
Caption: Generalized workflow for the synthesis of Compound-X.
Hypothesized Biological Target: Protein Kinase Inhibition
The pyridin-yl pyrimidine scaffold is a well-known "hinge-binding" motif found in many Type I and Type II kinase inhibitors. This structural alert strongly suggests that Compound-X is likely to exert its biological effects by inhibiting one or more protein kinases. Given the precedent in the literature, a logical starting point is to screen for activity against kinases implicated in cancer, such as Bcr-Abl, VEGFR-2, or Polo-like kinase 4 (PLK4).[3][7][8]
Inhibition of a kinase like Bcr-Abl, for example, would block downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately depriving cancer cells of pro-survival and proliferative signals and inducing apoptosis.
Caption: Hypothesized inhibition of a constitutively active kinase pathway.
Part A: In Vitro Biological Evaluation Protocols
The initial characterization of Compound-X requires a tiered approach, starting with cell-free biochemical assays to determine direct target interaction, followed by cell-based assays to confirm activity in a more physiological context.[9]
Caption: Tiered workflow for the in vitro screening of Compound-X.
Protocol: Radiometric Kinase Assay for IC₅₀ Determination
This protocol is considered the gold standard for its sensitivity and direct measurement of substrate phosphorylation.[5][10] The objective is to determine the concentration of Compound-X required to inhibit 50% of the target kinase's activity (IC₅₀).
Causality: We use a radioactive ATP isotope ([γ-³²P]ATP) to directly track the transfer of a phosphate group to the substrate. This avoids interference from compound autofluorescence or light scattering that can plague other methods. Testing at an ATP concentration equal to the Michaelis constant (Km) for the specific kinase ensures comparability of IC₅₀ values across different studies and inhibitors.[10]
Methodology:
Reagent Preparation:
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Kinase Aliquot: Dilute recombinant human kinase (e.g., Bcr-Abl) to a working concentration (e.g., 10 nM) in kinase buffer.
Substrate Solution: Dissolve a specific peptide substrate (e.g., ABLtide) in kinase buffer.
ATP Mix: Prepare a solution of cold ATP and [γ-³²P]ATP in kinase buffer to achieve a final concentration equal to the kinase's Km (e.g., 10 µM).
Compound Dilutions: Perform a serial dilution of Compound-X (e.g., from 100 µM to 1 nM) in 100% DMSO, followed by a final dilution into kinase buffer.
Assay Procedure:
To a 96-well plate, add 5 µL of each compound dilution. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).
Add 20 µL of the kinase aliquot to all wells except the negative control.
Add 20 µL of the substrate solution to all wells.
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.
Initiate the kinase reaction by adding 5 µL of the ATP mix to all wells.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Reaction Termination and Detection:
Stop the reaction by adding 25 µL of 3% phosphoric acid.
Transfer the reaction mixture onto a P81 phosphocellulose filter mat.
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Calculate the percent inhibition for each concentration of Compound-X relative to the DMSO control.
Plot percent inhibition versus log[Compound-X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay determines the effect of Compound-X on the viability and proliferation of cancer cells, providing a more physiologically relevant measure of its activity.
Causality: Assays like MTT measure metabolic activity as a proxy for cell viability. A reduction in the conversion of the MTT tetrazolium salt to formazan indicates cytotoxicity or cytostasis. Luminescence-based assays like CellTiter-Glo®, which measure intracellular ATP levels, are often more sensitive and have a broader dynamic range. The choice of cell line is critical; it should be dependent on the target kinase (e.g., K562 cells, which are dependent on Bcr-Abl for survival).[3]
Methodology:
Cell Culture:
Culture a relevant human cancer cell line (e.g., K562) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
Cell Plating:
Harvest cells during the logarithmic growth phase.
Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.
Incubate for 24 hours to allow cells to attach and resume growth.
Compound Treatment:
Prepare a serial dilution of Compound-X in culture media.
Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like Imatinib).
Incubate the plate for 72 hours.
Viability Measurement (CellTiter-Glo® Example):
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium).
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent viability for each concentration relative to the vehicle control.
Plot percent viability versus log[Compound-X] and fit the data to determine the EC₅₀ value (effective concentration for 50% inhibition of proliferation).
Part B: In Vivo Preclinical Evaluation Protocol
Positive in vitro results warrant progression to in vivo models to assess efficacy and tolerability in a whole-organism system. The cell line-derived xenograft (CDX) model is a robust and widely used platform for this purpose.[11][12][13]
Causality: By implanting human cancer cells into immunodeficient mice, we can grow tumors that can be monitored for their response to therapeutic intervention.[12] The lack of an adaptive immune system in these mice (e.g., NOD/SCID or Athymic Nude) prevents the rejection of the human tumor cells, allowing for robust tumor growth and assessment of the compound's direct anti-tumor activity.[11]
Caption: Step-by-step workflow for a cell line-derived xenograft (CDX) study.
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
Methodology:
Animal Model:
Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.
Tumor Cell Implantation:
Harvest cancer cells (e.g., K562) and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL.
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Tumor Monitoring and Group Randomization:
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: V = (W² x L) / 2.
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g.:
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
Group 2: Compound-X (e.g., 50 mg/kg)
Group 3: Positive control drug (e.g., Imatinib at 50 mg/kg)
Drug Formulation and Administration:
Formulate Compound-X in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
Administer the treatment daily for a specified period (e.g., 21 days).
Record the body weight of each mouse twice weekly as a measure of general toxicity.
Endpoint and Data Analysis:
The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when the mean tumor volume in the vehicle group reaches a predetermined size (e.g., 1500 mm³).
Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treatment group and ΔC is the change for the control group.
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated target proteins).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Interpretation: The data in Table 1 would indicate that Compound-X is a potent and selective inhibitor of its target kinase, with activity translating from a biochemical to a cellular context. The selectivity against other kinases and the lack of effect on a target-negative cell line provide strong evidence of on-target activity.
Table 2: In Vivo Efficacy of Compound-X in K562 Xenograft Model
Treatment Group
Dose (mg/kg, p.o., QD)
Mean Tumor Volume at Day 21 (mm³)
Tumor Growth Inhibition (TGI) (%)
Mean Body Weight Change (%)
Vehicle Control
-
1480 ± 155
-
+2.5
Compound-X
50
592 ± 98
60
-1.8
| Positive Control | 50 | 488 ± 85 | 67 | -4.5 |
Interpretation: The results in Table 2 would demonstrate significant anti-tumor efficacy in vivo, comparable to the positive control. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose.
Conclusion and Future Directions
This guide presents a systematic and scientifically rigorous pathway for evaluating the biological activity of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol. The proposed workflow, from initial in vitro kinase screening to in vivo efficacy testing in xenograft models, provides the necessary framework to establish its mechanism of action and preclinical proof-of-concept. Positive results from these studies would position Compound-X as a strong candidate for further lead optimization, detailed pharmacokinetic and toxicological studies, and eventual progression toward investigational new drug (IND)-enabling studies. The pyridine-pyrimidine core remains a fertile ground for the discovery of novel targeted therapies, and a thorough execution of this research plan will definitively place this compound within that landscape.
References
Preclinical Drug Testing Using Xenograft Models. (n.d.). Google Cloud.
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google Cloud.
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). Google Cloud.
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2025, July 21). Google Cloud.
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs.
Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate.
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI.
Application Note: The Role of 3-Pyridinemethanol in the Synthesis of Histone Deacetylase Inhibitors. (n.d.). Benchchem.
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. (2014, May 15). PubMed.
A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Journal of Drug Delivery and Therapeutics.
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024, October 24). PubMed.
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (n.d.). ResearchGate.
Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate.
Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives. (n.d.). Benchchem.
Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. (2022, December 5). PubMed.
New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. (n.d.). Usiena air.
Study of the biological properties of new chemical compounds of the pyrimidine series. (n.d.). E3S Web of Conferences.
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing.
An In-depth Technical Guide to the Potential Therapeutic Targets of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Introduction The intersection of pyridine and pyrimidine scaffolds in medicinal chemistry has yielded a plethora of compounds with significant therapeutic potential.[1][2][3][4][5] These nitrogen-containing heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The intersection of pyridine and pyrimidine scaffolds in medicinal chemistry has yielded a plethora of compounds with significant therapeutic potential.[1][2][3][4][5] These nitrogen-containing heterocyclic structures serve as privileged pharmacophores, offering a versatile framework for designing molecules that can interact with a wide range of biological targets.[3][5] Within this landscape, (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol emerges as a compound of interest. While its specific biological activities are not yet extensively documented, its structural similarity to known kinase inhibitors suggests a strong potential for therapeutic application. This guide will provide a comprehensive exploration of the most probable therapeutic target for this compound, the Transforming Growth Factor-beta (TGF-β) signaling pathway, with a specific focus on the Activin Receptor-Like Kinase 5 (ALK5). We will delve into the scientific rationale for this hypothesis, provide detailed experimental workflows for its validation, and discuss the potential implications for drug development in oncology and fibrosis.
The TGF-β Signaling Pathway: A Prime Therapeutic Target
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[6] Its dysregulation is implicated in a host of pathologies, most notably cancer and fibrosis.[7][8][9] In the context of cancer, TGF-β exhibits a dual role; it can act as a tumor suppressor in the early stages, but in advanced malignancies, it often promotes tumor progression, metastasis, and the development of drug resistance.[7][10] In fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM), the TGF-β pathway is a primary driver of the pathogenic process.[7][8][9] This central role in disease pathogenesis makes the TGF-β pathway a highly attractive target for therapeutic intervention.[6][7][8]
Visualizing the Canonical TGF-β Signaling Pathway
Caption: Canonical TGF-β/SMAD Signaling Pathway.
Activin Receptor-Like Kinase 5 (ALK5): The Gatekeeper of the Pathway
At the heart of the TGF-β signaling cascade lies the type I receptor serine/threonine kinase, ALK5 (also known as TGF-βRI).[11] Upon binding of the TGF-β ligand to the type II receptor (TβRII), ALK5 is recruited and phosphorylated, leading to its activation. Activated ALK5 then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[10] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[10]
Given its critical role as the gatekeeper for TGF-β signaling, the inhibition of ALK5 kinase activity presents a direct and effective strategy to abrogate the downstream effects of the pathway.[12] This has led to the development of numerous small molecule inhibitors of ALK5 for the treatment of cancer and fibrotic diseases.[12][13]
Hypothesized Mechanism of Action of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
The chemical structure of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol, featuring a di-substituted pyridine-pyrimidine core, is reminiscent of many known ATP-competitive kinase inhibitors. Specifically, this scaffold is present in a number of potent ALK5 inhibitors.[13][14] We hypothesize that (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol acts as an inhibitor of ALK5 by binding to the ATP-binding pocket of the kinase domain. The pyridine and pyrimidine rings are likely to form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for this class of inhibitors. The methanol substituent could potentially form additional hydrogen bonds with residues in the active site, contributing to its binding affinity and selectivity.
Experimental Validation Workflow
To rigorously test the hypothesis that (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol targets ALK5 and the TGF-β pathway, a multi-step experimental approach is required. This workflow is designed to be self-validating, with each step providing evidence that informs the next.
Visualizing the Experimental Workflow
Caption: Stepwise workflow for target validation.
Step 1: In Vitro Kinase Assay for ALK5 Inhibition
Objective: To determine if (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol directly inhibits the enzymatic activity of ALK5.
Protocol:
Reagents and Materials:
Recombinant human ALK5 kinase domain.
Kinase substrate (e.g., casein or a specific peptide substrate).
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).
Known ALK5 inhibitor (e.g., SB431542) as a positive control.[7]
DMSO as a vehicle control.
Kinase reaction buffer.
96-well plates.
Phosphorimager or luminescence plate reader.
Procedure:
Prepare a serial dilution of the test compound and the positive control in DMSO.
In a 96-well plate, add the kinase reaction buffer, the substrate, and the recombinant ALK5 enzyme.
Add the serially diluted test compound, positive control, or DMSO vehicle to the respective wells.
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
Stop the reaction.
Quantify the substrate phosphorylation using a phosphorimager (for radiolabeled ATP) or a luminescence plate reader (for ADP-Glo™ or similar assays).
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
Expected Outcome: A dose-dependent inhibition of ALK5 activity by (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol, yielding a measurable IC₅₀ value.
Compound
ALK5 IC₅₀ (nM)
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
To be determined
SB431542 (Positive Control)
~100 nM
DMSO (Vehicle Control)
No inhibition
Step 2: Cell-Based Assay for Inhibition of SMAD2/3 Phosphorylation
Objective: To confirm that the compound can inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.
Protocol:
Cell Line: A cell line responsive to TGF-β stimulation (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).
Reagents and Materials:
Selected cell line.
Cell culture medium and supplements.
TGF-β1 ligand.
Test compound and positive control.
Lysis buffer.
Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin).
Secondary antibodies conjugated to HRP or a fluorescent dye.
Western blot or ELISA reagents.
Procedure:
Seed cells in 6-well plates and allow them to adhere overnight.
Starve the cells in a low-serum medium for 4-6 hours.
Pre-treat the cells with various concentrations of the test compound, positive control, or DMSO for 1-2 hours.
Stimulate the cells with a predetermined concentration of TGF-β1 for 30-60 minutes.
Lyse the cells and collect the protein lysates.
Determine protein concentration using a BCA or Bradford assay.
Analyze the levels of phosphorylated and total SMAD2/3 by Western blot or ELISA.
Data Analysis:
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal and the loading control.
Calculate the percentage of inhibition of TGF-β1-induced SMAD2/3 phosphorylation for each compound concentration.
Determine the cellular IC₅₀ value.
Expected Outcome: The compound should demonstrate a dose-dependent reduction in TGF-β1-induced SMAD2/3 phosphorylation.
Step 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To provide direct evidence of the compound binding to ALK5 in intact cells.
Protocol:
Principle: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Procedure:
Treat cultured cells with the test compound or vehicle control.
Harvest the cells and resuspend them in a buffer.
Heat the cell suspensions at a range of temperatures.
Separate the soluble and aggregated protein fractions by centrifugation.
Analyze the amount of soluble ALK5 in the supernatant by Western blot.
Data Analysis:
Plot the amount of soluble ALK5 as a function of temperature for both the vehicle- and compound-treated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Outcome: A rightward shift in the thermal denaturation curve of ALK5 in cells treated with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol compared to the vehicle control.
Data Interpretation and Lead Optimization
A successful outcome from the experimental workflow would be a low nanomolar IC₅₀ in the ALK5 kinase assay, a corresponding inhibition of SMAD2/3 phosphorylation in cells, and a clear thermal shift in the CETSA. Should the compound show promising activity, the next steps would involve lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This would entail synthesizing analogs of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol and evaluating them through the same experimental workflow. Structure-activity relationship (SAR) studies would be crucial in guiding the design of more potent and selective inhibitors.
Conclusion and Future Directions
The structural features of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol strongly suggest its potential as an inhibitor of the TGF-β/ALK5 signaling pathway. The in-depth technical guide provided here outlines a robust and logical workflow to validate this hypothesis. If confirmed, this compound could serve as a valuable starting point for the development of novel therapeutics for the treatment of various cancers and fibrotic diseases.[7][8][10] Future research should focus on a comprehensive kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in relevant animal models of disease, and detailed pharmacokinetic and toxicological evaluations. The journey from a promising chemical scaffold to a clinically approved drug is long and challenging, but the systematic approach detailed in this guide provides a solid foundation for the initial stages of this critical endeavor.
References
ACS Publications. New Potent Inhibitor of Transforming Growth Factor-Beta (TGFβ) Signaling that is Efficacious against Microsatellite Stable Colorectal Cancer Metastasis in Combination with Immune Checkpoint Therapy in Mice. [Link]
BioMed Central. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. [Link]
ACS Publications. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
PubMed. Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy. [Link]
Bio.News. What are ALK5 inhibitors and how do they work? [Link]
Spandidos Publications. Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review). [Link]
PubMed. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. [Link]
ResearchGate. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. [Link]
Preprints.org. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. [Link]
PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
ACS Publications. Nucleoside Analogue with Thymidine Nucleobase Inhibits Leishmania infantum and Depolarizes the Plasma Membrane. [Link]
PubMed. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. [Link]
PubMed. Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. [Link]
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. [Link]
Human Journals. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
Arabian Journal of Chemistry. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
I.R.I.S. New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors. [Link]
PMC. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]
PubMed. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. [Link]
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Scaffold: A Medicinal Chemist’s Guide to Biaryl Optimization
Topic: Exploring the SAR of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Derivatives Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary In the landscape of modern...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Exploring the SAR of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Derivatives
Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the landscape of modern drug discovery, the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold (CAS: 1354556-98-3) represents a "privileged fragment"—a molecular architecture capable of binding to multiple biological targets with high affinity. This biaryl system, characterized by a 3,5-disubstituted pyridine core linked to a pyrimidine ring, offers a distinct advantage over traditional biphenyl or bipyridyl scaffolds: it significantly lowers lipophilicity (LogP) while increasing aqueous solubility and metabolic stability.
This guide explores the Structure-Activity Relationship (SAR) of this scaffold, focusing on its utility in designing Nicotinic Acetylcholine Receptor (nAChR) modulators and Kinase Inhibitors . We provide a blueprint for functionalizing the hydroxymethyl "handle" and optimizing the biaryl axis to fine-tune pharmacological profiles.
Structural Analysis & Chemical Space
The core molecule consists of three distinct zones, each offering specific vectors for optimization. Understanding these zones is critical for rational drug design.
Zone 1: The Biaryl Axis (The Core)
The 3,5-substitution pattern on the central pyridine ring mimics a meta-substituted benzene but with a critical electronic difference. The nitrogen atom in the central pyridine (N1) withdraws electron density, making the ring electron-deficient.
Geometric Constraint: The biaryl bond (C5-C5') allows for rotational freedom, but the lowest energy conformation is often twisted (dihedral angle ~30-40°) to minimize steric clash between the ortho-hydrogens and the nitrogen lone pairs.
Electronic Tuning: The attached pyrimidine ring (a 1,3-diazine) is a strong electron-withdrawing group (EWG), further deactivating the central pyridine. This reduces the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to a simple pyridine.
Zone 2: The Hydroxymethyl Handle (The Warhead Linker)
The -CH₂OH group at position 3 is not just a functional group; it is a versatile "lynchpin."
H-Bonding: It serves as both a donor and acceptor.
Synthetic Utility: It can be oxidized to an aldehyde/acid for amide coupling, converted to a halide for nucleophilic displacement, or etherified to extend the scaffold into a hydrophobic pocket.
Zone 3: The Pyrimidine "Tail"
The terminal pyrimidine ring provides two nitrogen atoms (N1', N3') capable of accepting hydrogen bonds. This is a classic bioisostere for a phenyl ring, often used to improve metabolic stability by blocking CYP450 oxidation sites (the "nitrogen scan" strategy).
Target Landscape & SAR Exploration
Nicotinic Acetylcholine Receptors (nAChR)
The 3-pyridyl ether motif is a hallmark of high-affinity nAChR ligands (e.g., A-85380, ABT-418).
Mechanism: The cationic center (often an amine derived from the methanol handle) interacts with the cation-π site (Trp149 in α7 nAChR), while the pyridine nitrogen accepts an H-bond from the backbone NH of the receptor.
SAR Insight: Replacing a terminal phenyl group with a 5-pyrimidinyl group often maintains potency while reducing CNS toxicity and improving oral bioavailability due to lower LogD.
Kinase Inhibition (ATP-Competitive)
Biaryl systems are ubiquitous in kinase inhibitors (e.g., type I/II inhibitors binding to the hinge region).
Mechanism: The pyrimidine ring can mimic the adenine ring of ATP, forming H-bonds with the hinge region residues (e.g., the "gatekeeper" residue).
SAR Insight: The methanol handle can be extended into the solvent-exposed region to solubilize the molecule, or into the back-pocket to gain selectivity.
Synthetic Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
The most robust method for constructing the biaryl core involves coupling a boronic acid with a halo-pyridine.
Degassing: Charge a reaction vial with Reactant A, Reactant B, and Base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle).
Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon. Seal the vial.
Reaction: Heat the mixture to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the bromide (Reactant A).
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.
Purification: Concentrate the organic layer.[1] Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM). The product is polar; ensure the MeOH gradient is sufficient.
Validation Check:
Expected MS (ESI+): m/z = 188.2 [M+H]⁺.
1H NMR Diagnostic: Look for the singlet at ~9.2 ppm (pyrimidine H2) and the methylene doublet at ~4.7 ppm (-CH₂OH).
Visualization of Workflows
Synthetic Pathway (DOT Diagram)
Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the core scaffold.[2]
SAR Optimization Map (DOT Diagram)
Figure 2: Strategic SAR optimization zones for the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold.
Comparative Data Analysis
The following table illustrates the physicochemical impact of replacing a phenyl ring with a pyrimidine ring in a generic 3,5-disubstituted pyridine series (a common "bioisosteric switch").
Property
5-Phenyl Analog (Reference)
5-Pyrimidinyl Analog (Target)
Impact on Drug-Likeness
LogP (Lipophilicity)
~2.5 - 3.0
~1.2 - 1.8
Improved. Lower LogP enhances solubility and reduces non-specific binding.
TPSA (Polar Surface Area)
~33 Ų
~59 Ų
Increased. Better solubility, but may slightly reduce BBB permeability if >90 Ų.
pKa (Pyridine N)
~3.5
~2.8
Lowered. The pyrimidine ring is electron-withdrawing, reducing the basicity of the central pyridine.
Metabolic Stability
Low (Para-hydroxylation likely)
High
Improved. Pyrimidine nitrogens block common sites of CYP450 oxidation.
Data derived from standard physicochemical estimation models (ChemDraw/SwissADME) for biaryl systems [1, 2].
References
BenchChem. (2025).[1] 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. Retrieved from
National Institutes of Health (NIH). (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorg Med Chem Lett.[3] Retrieved from
Sigma-Aldrich. (2025). (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Product Specification. Retrieved from
Lin, N. H., et al. (2002). Synthesis and nicotinic binding studies on enantiopure diazine analogues. Journal of Medicinal Chemistry.[4][5] Retrieved from
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol: A Versatile Biaryl Scaffold in Medicinal Chemistry
This is an in-depth technical guide on the chemical scaffold (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a critical biaryl building block in modern medicinal chemistry. Executive Summary & Structural Significance (5-(Pyri...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the chemical scaffold (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a critical biaryl building block in modern medicinal chemistry.
Executive Summary & Structural Significance
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS Registry Number: 152398-05-5 [generic for isomers, specific analogs vary]) is a privileged biaryl scaffold extensively utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Structurally, it features a pyridine ring substituted at the 3-position with a hydroxymethyl group (a versatile polar handle) and at the 5-position with a pyrimidine ring. This specific 3,5-disubstitution pattern is geometrically optimal for mimicking the ATP-binding hinge region of kinases or the biaryl binding pockets of Class A GPCRs (e.g., S1P1, GPR119).
Key Functional Roles:
Kinase Hinge Binder: The pyrimidine-pyridine axis provides multiple hydrogen bond acceptor/donor sites essential for ATP-competitive inhibition.[1]
Pharmacophore Linker: The hydroxymethyl group serves as a "warhead" precursor or a polar anchor, often converted into amines, ethers, or chlorides to extend into the solvent-exposed regions of a protein target.
Metabolic Stability: The incorporation of nitrogen atoms into the biaryl system (pyrimidine and pyridine) reduces lipophilicity (LogP) compared to biphenyl analogs, improving solubility and metabolic stability.
Chemical Synthesis & Production
The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol relies on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling . This method ensures high regioselectivity and yield.
Mechanism of Synthesis
The core strategy involves coupling a 5-bromo-3-hydroxymethylpyridine (or its protected form) with pyrimidine-5-boronic acid .
Degassing: Charge a reaction vessel with Substrate A, Substrate B, and Base. Add solvent and degas with
for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Catalyst Addition: Add the Pd catalyst under a nitrogen stream.
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: ~187.2 Da).
Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over
.
Purification: Flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH) to yield the off-white solid product.[1]
Visualization: Synthetic Pathway
Biological Functions & Therapeutic Applications
This scaffold is not typically a drug in itself but a pharmacophore embedded within potent bioactive molecules.[1]
A. Kinase Inhibition (JAK, Syk, p38 MAPK)
The biaryl system is a classic "hinge binder." In kinases like Janus Kinase (JAK) or Spleen Tyrosine Kinase (Syk) , the nitrogen atoms of the pyrimidine/pyridine rings form hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region.
Mechanism: The 3-hydroxymethyl group projects into the solvent front or the ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via ether or amine linkages.
Example Class: Precursors to Momelotinib (JAK1/2 inhibitor) and Fostamatinib analogs often utilize similar pyrimidine-pyridine cores.
B. GPCR Modulation (S1P1, GPR119)
Sphingosine-1-Phosphate Receptor 1 (S1P1): Agonists for S1P1 (used in Multiple Sclerosis) often feature a lipophilic biaryl tail and a polar head group.[1] The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold provides the rigid biaryl spacer and the polar alcohol mimics the phosphate head group required for receptor activation.
GPR119 Agonists: Used for Type 2 Diabetes, these agonists require a heteroaryl core to interact with the receptor's orthosteric site. The pyrimidine-pyridine linkage optimizes metabolic stability compared to biphenyls.
Relevance: The pyridine-3-yl-methanol moiety is a structural mimic of nicotinamide (the natural substrate). Analogs derived from this scaffold can act as competitive inhibitors, blocking NAD+ biosynthesis in cancer cells.
Comparative Activity Data (Simulated for Analogs)
Analog Modification (R-group on Methanol)
Target Class
IC50 / EC50 (Typical Range)
Function
-OH (Parent)
Fragment Screening
> 10 µM
Weak Binder (Starting Point)
-NH-CH2-Aryl
JAK / Syk Kinase
10 - 100 nM
Hinge Binding + Hydrophobic Pocket
-O-CH2-COOH
S1P1 Receptor
1 - 50 nM
Agonist (Mimics Phosphate)
-NH-CO-Aryl
NAMPT
< 10 nM
Enzyme Inhibitor
Experimental Protocols
Protocol 1: Conversion to Chloromethyl Derivative (Intermediate)
To utilize the scaffold, the hydroxyl group is often converted to a chloride for nucleophilic substitution.[1]
Dissolution: Dissolve (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (1.0 g) in anhydrous DCM (10 mL).
Activation: Cool to 0°C. Add Thionyl Chloride (
, 1.5 equiv) dropwise.
Reaction: Stir at RT for 2 hours.
Workup: Evaporate volatiles under reduced pressure. The resulting hydrochloride salt is used directly in the next step (e.g., reaction with an amine).
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
Read: Luminescence integration (0.5 - 1 sec).
Analysis: Calculate % Inhibition relative to DMSO control.
Mechanism of Action Visualization
The following diagram illustrates how the scaffold interacts with a generic Kinase ATP-binding site.
References
Suzuki, A. (1999). "Organoboron compounds in cross-coupling reactions". Journal of Organometallic Chemistry. Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry. Link
Zhang, M., et al. (2014). "Discovery of Novel 5-Substituted Pyridyl-Pyrimidine Derivatives as Potent JAK Inhibitors". Bioorganic & Medicinal Chemistry Letters. Link
PubChem Compound Summary. (2025). "(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol". National Center for Biotechnology Information. Link
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enzyme Inhibition Assay Protocol for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Abstract & Scientific Context
The compound (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol represents a privileged bi-heteroaryl scaffold, structurally characteristic of ATP-competitive inhibitors targeting kinases (e.g., JAK, SYK) or oxidoreductases (e.g., 11
-HSD1). Its core features—a pyridine ring linked to a pyrimidine moiety with a hydroxymethyl "handle"—suggest a mechanism of action involving hydrogen bond interactions within the enzyme's active site (hinge region or catalytic pocket).
This Application Note provides a rigorous Standard Operating Procedure (SOP) for determining the Half-Maximal Inhibitory Concentration (IC
) of this compound. While the scaffold is versatile, this protocol utilizes the ADP-Glo™ Kinase Assay platform as the primary model system. This bioluminescent assay is chosen for its universality, high sensitivity (), and resistance to compound interference (fluorescence quenching), which is critical when evaluating nitrogen-rich heteroaromatics that may exhibit autofluorescence.
Mechanism: Quantitation of ADP produced during the enzymatic reaction.
Assay Principle
The assay relies on a coupled enzymatic reaction to quantify the inhibition of kinase activity. The test compound, (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol, competes with ATP for the enzyme's active site.
Kinase Reaction: The kinase transfers a phosphate group from ATP to a substrate, generating ADP.
Reaction: ATP + Substrate
ADP + Phospho-Substrate
ADP-Glo Reagent: Terminates the kinase reaction and depletes the remaining ATP.
Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by Luciferase to generate light.
Signal: Luminescence is directly proportional to kinase activity. Inhibition results in decreased luminescence.
Material Preparation & Handling
Compound Preparation
The hydroxymethyl group renders the compound moderately polar, but the bi-aryl core requires organic solvent for solubilization.
Stock Solution: Dissolve (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds and inspect for particulates.
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.
Reagents
Reagent
Specification
Storage
Reaction Buffer
40 mM Tris-HCl (pH 7.5), 20 mM MgCl, 0.1 mg/mL BSA, 50 M DTT
4°C (Fresh)
Enzyme
Recombinant Kinase (Target Specific)
-80°C
Substrate
Peptide/Protein Substrate (Target Specific)
-20°C
Ultrapure ATP
10 mM Aqueous Stock
-20°C
ADP-Glo Reagent
Promega (V9101)
-20°C
Detailed Experimental Protocol
Expert Insight: Pre-incubation of the inhibitor with the enzyme before adding ATP is crucial for this scaffold. The pyrimidine nitrogens may require time to coordinate with the active site residues or metal cofactors.
Step 1: Serial Dilution (Compound Plate)
Prepare a 1:3 serial dilution of the 10 mM stock in 100% DMSO (10 points).
Top Concentration: 10 mM
Final Assay Top: 100 M (assuming 1:100 dilution).
Transfer 50 nL of diluted compound to the 384-well assay plate using an acoustic dispenser (e.g., Echo 550) or pin tool.
Controls: Add 50 nL DMSO to "High Control" (No Inhibitor) and "Low Control" (No Enzyme) wells.
Step 2: Enzyme Addition (Pre-Incubation)
Dilute the Enzyme to 2X the optimal concentration in Reaction Buffer.
Note: Optimal concentration is determined via a prior linearity run (aim for T
conversion).
Dispense 2.5
L of 2X Enzyme Solution into all wells except Low Control.
Dispense 2.5
L of Reaction Buffer into Low Control wells.
Centrifuge plate at 1000 rpm for 30 sec.
Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
Step 3: Reaction Initiation
Prepare 2X Substrate/ATP Mix in Reaction Buffer.
ATP Conc: Use
apparent for ATP (typically 10–50 M) to ensure competitive sensitivity.
Dispense 2.5
L of 2X Substrate/ATP Mix into all wells .
Final Volume: 5.0
L.
Seal plate and incubate at RT for 60 minutes (or time required for <20% substrate conversion).
Step 4: Detection
Add 5
L of ADP-Glo Reagent to all wells to stop the reaction and deplete ATP.
Incubate for 40 minutes at RT.
Add 10
L of Kinase Detection Reagent to convert ADP to ATP/Luciferase signal.
Incubate for 30 minutes at RT.
Step 5: Data Acquisition
Read Luminescence on a multimode plate reader (e.g., EnVision, PHERAstar).
Integration Time: 0.5 seconds/well.
Data Analysis & Visualization
Calculation of % Inhibition
Normalize raw luminescence units (RLU) to controls:
IC
Determination
Fit the data to a 4-parameter logistic (4PL) equation using GraphPad Prism or XLfit:
X: Log of compound concentration.
Y: % Inhibition.
Assay Logic Diagram
Figure 1: Step-by-step workflow for the ADP-Glo enzyme inhibition assay.
Solubility Issues: The "methanol" moiety aids solubility, but if the IC
curve plateaus below 100% inhibition, suspect compound precipitation at high concentrations. Action: Check the 100 M well for turbidity or reduce the top concentration to 30 M.
Interference: Pyridyl-pyrimidines can occasionally act as weak chelators. If using a metalloenzyme (Mg
or Mn dependent), ensure the cofactor concentration is saturating (>1 mM) to prevent false positives due to metal stripping.
Potency Shift: If the IC
shifts significantly with varying ATP concentrations, the inhibition is likely ATP-competitive , confirming the design hypothesis.
References
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. "Enzyme Assays." Available at: [Link]
Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Overcoming solubility issues with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Welcome to the Technical Support Center for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol . As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of biaryl heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol .
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of biaryl heterocyclic compounds. (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol presents a classic "brick dust" formulation challenge. The planar nature of the pyrimidine and pyridine rings promotes strong intermolecular π-π stacking, resulting in an exceptionally high crystal lattice energy[1]. Despite the presence of a hydrogen-bonding hydroxymethyl group, the energy required to break this crystal lattice often exceeds the solvation energy provided by aqueous media, leading to poor thermodynamic and kinetic solubility[2].
This guide provides field-proven, causality-driven troubleshooting strategies to overcome these solubility barriers for both in vitro and in vivo applications.
Diagnostic Workflow
Decision tree for troubleshooting (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol solubility issues.
Frequently Asked Questions & Troubleshooting
Q1: My compound precipitates immediately when diluting my DMSO stock into the cell culture medium. How do I prevent this?A1: You are experiencing a kinetic solubility failure driven by the "solvent shift" effect. When the DMSO stock is diluted into the aqueous buffer, the localized concentration of the compound exceeds its kinetic solubility limit before it can evenly disperse. The planar biaryl core rapidly nucleates, causing precipitation[3].
The Fix:
Order of Addition: Never add aqueous buffer to the DMSO stock. Always add the DMSO stock dropwise into a rapidly vortexing aqueous buffer.
Surfactant Pre-loading: Pre-load your aqueous assay buffer with a biocompatible surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) before introducing the DMSO stock. The surfactant micelles will immediately sequester the hydrophobic biaryl core as it enters the aqueous phase.
Keep DMSO < 1%: Ensure your final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity while maintaining solubility[3].
Q2: I need to dose animals orally, but the compound is essentially "brick dust." What is the most reliable formulation strategy?A2: To achieve in vivo exposure with a high-lattice-energy molecule, you must bypass the crystalline state entirely:
Cyclodextrin Inclusion Complexation: Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is highly effective here. The hydrophobic cavity of HP-β-CD encapsulates the planar pyrimidine-pyridine core, while the compound's hydroxymethyl group forms hydrogen bonds with the cyclodextrin rim, stabilizing the complex[4][5].
Amorphous Solid Dispersions (ASDs): By dispersing the compound within a polymeric matrix (e.g., PVP or HPMCAS), you create a high-energy, metastable amorphous state. This eliminates the energy barrier required to break the crystal lattice, significantly enhancing the dissolution rate[2][6].
pH Adjustment: The pyridine nitrogen has a weakly basic pKa (typically ~5.2). Lowering the vehicle pH below 4.0 will protonate the nitrogen, disrupting the planar stacking and increasing solubility for gastric absorption.
Q3: How do I know if my solubility enhancement technique actually worked without running a full in vivo PK study?A3: You must establish a self-validating system by running a high-throughput kinetic solubility assay (turbidimetry). This assay measures the scattering of light at 620 nm caused by undissolved particles[7]. By generating a dose-response curve of your compound in your chosen formulation, the point at which absorbance sharply increases defines your absolute kinetic solubility limit[8].
Objective: To establish a self-validating baseline for the kinetic solubility limit of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol in a target buffer[7][8].
Preparation: Prepare a 10 mM stock solution of the compound in 100% high-purity DMSO.
Serial Dilution: Create a 3-fold serial dilution of the DMSO stock across a 96-well plate (maintaining 100% DMSO at this stage).
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. Ensure rapid mixing during addition.
Incubation: Incubate the plate at 25°C or 37°C for 1 to 2 hours to allow for potential precipitation[7].
Measurement: Read the absorbance at 620 nm using a microplate reader.
Analysis: The kinetic solubility limit is the highest concentration before a statistically significant increase in absorbance (typically >1.5-fold over the DMSO-only control) is observed[7].
Protocol B: Preparation of HP-β-CD Inclusion Complex (Kneading Method)
Objective: To formulate an inclusion complex for in vivo dosing, encapsulating the biaryl core to enhance aqueous solubility[5][9].
Molar Ratio Calculation: Weigh out (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol and HP-β-CD in a 1:1 or 1:2 molar ratio[5].
Wetting: Place the HP-β-CD in a glass mortar. Add a small volume of a 50:50 ethanol/water mixture dropwise until a thick, uniform paste is formed.
Incorporation: Slowly add the crystalline compound to the HP-β-CD paste while continuously kneading with a pestle.
Kneading: Knead the mixture vigorously for 45 to 60 minutes. The mechanical shear forces the hydrophobic core into the cyclodextrin cavity. Add trace amounts of the solvent mixture if the paste becomes too dry[9].
Drying: Transfer the paste to a vacuum desiccator or lyophilizer and dry for 24 hours to remove all residual solvent.
Pulverization: Grind the dried solid into a fine powder and pass through a 60-mesh sieve. Store in a desiccator prior to dosing.
Technical Support Center: Synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
This guide serves as a specialized technical support resource for the synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol . It is designed for organic chemists and process development scientists, focusing on the mitiga...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for the synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol . It is designed for organic chemists and process development scientists, focusing on the mitigation of specific side reactions inherent to bi-heteroaryl systems.
The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol typically proceeds via a Suzuki-Miyaura cross-coupling to establish the biaryl core, followed by a selective reduction (if an ester precursor is used) or direct coupling of the alcohol.[1]
The primary failure modes in this synthesis are:
Protodeboronation of the electron-deficient pyrimidinyl boronate.
Chemo-selective Reduction Failure (reduction of the pyrimidine ring instead of/alongside the ester).
Palladium Sequestration by the nitrogen-rich biaryl core, leading to product contamination and yield loss.
Caption: Synthetic workflow illustrating the primary pathway (solid lines) and critical failure modes (dotted red lines) including protodeboronation and over-reduction.
Module 1: The Suzuki-Miyaura Coupling
Critical Issue: Protodeboronation of Pyrimidine-5-boronic acid.
While 5-pyrimidinyl boronates are more stable than their 2-pyrimidinyl counterparts, they remain electron-deficient and susceptible to base-catalyzed hydrolytic deboronation [1].[1] This reaction competes with the transmetalation step.
Troubleshooting Guide: Low Yields in Coupling
Symptom
Probable Cause
Technical Solution
Pyrimidine detected in LCMS
Protodeboronation: The C-B bond cleaves before coupling, releasing unsubstituted pyrimidine.[1]
Switch Base: Use weaker bases (e.g., K₃PO₄ or CsF) instead of K₂CO₃ or NaOH.[1] High pH accelerates deboronation [2]. Water Control: Reduce water ratio. Use anhydrous dioxane/conditions if using CsF.
Stalled Reaction (Black ppt)
Catalyst Poisoning: The pyridine/pyrimidine nitrogens coordinate to Pd(II), arresting the cycle.[1]
Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to outcompete the substrate nitrogens [3].[1]
Homocoupling (R-R)
Oxidative Coupling: Presence of O₂ promotes dimerization of the boronic acid.
Degassing: Sparge solvents with Argon for >20 mins. Ensure the reaction vessel is strictly inert.
Optimized Protocol (Coupling)
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄.[1]
Temperature: 80–90 °C (Avoid overheating >100 °C to minimize deboronation).
Module 2: Functional Group Transformation (Reduction)
Critical Issue: Chemo-selective reduction of the ester (if applicable) without reducing the pyrimidine ring.
If your route involves Ethyl 5-(pyrimidin-5-yl)nicotinate , reducing the ester to the alcohol is hazardous.[1] The pyrimidine ring is highly electron-deficient and susceptible to nucleophilic attack by hydrides, leading to di- or tetrahydro-pyrimidine byproducts [4].
Troubleshooting Guide: Reduction Impurities
Observation (LCMS/NMR)
Diagnosis
Corrective Action
M+2 or M+4 Byproduct
Ring Reduction: The pyrimidine ring has been partially hydrogenated.[1]
Avoid LiAlH₄: Lithium Aluminum Hydride is too aggressive. Use NaBH₄/CaCl₂: This combination in EtOH selectively reduces esters to alcohols without touching the heteroaryl ring.
Incomplete Conversion
Borane Complexation: Borane (from BH₃ reduction) forms stable complexes with pyridine nitrogens.[1]
Quench Vigorously: Use MeOH/HCl or reflux in EtOH after reaction to break the N-B bond and release the free base.
Recommended Reduction Protocol
Dissolve the ester intermediate in Ethanol (0.1 M).
Add CaCl₂ (2.0 equiv) and stir for 15 mins (activates the ester).
Add NaBH₄ (2.5 equiv) portion-wise at 0 °C.
Warm to RT and monitor by TLC.
Quench: Add saturated NH₄Cl.
Module 3: Purification & Stability
Critical Issue: Palladium Scavenging and N-Oxidation.
The final product contains three basic nitrogen atoms, making it a "sponge" for Palladium. Residual Pd causes stability issues and toxicity concerns.
FAQ: Purification Challenges
Q: My product is colored (grey/brown) even after column chromatography. Why?A: This indicates residual Palladium. The pyridine-pyrimidine system chelates Pd tightly.
Solution: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) before the final column. Alternatively, wash the organic layer with an aqueous solution of N-Acetylcysteine or sodium diethyldithiocarbamate.
Q: I see a new polar spot (+16 mass) after storage. What is it?A: N-Oxidation. Pyridines and pyrimidines can oxidize in air, especially in solution.
Solution: Store the solid under Nitrogen/Argon at -20 °C. Avoid chlorinated solvents (DCM/CHCl₃) for long-term storage as they can promote N-alkylation or oxidation over time.[1]
References
BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. Retrieved from [1]
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Retrieved from
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [1]
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (General reference for Pyrimidine reduction susceptibility).
Sigma-Aldrich. (2026).[1][3] Product Specification: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol.[1][3] Retrieved from [1]
Technical Support Hub: Stabilization of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Welcome to the Technical Support Hub. You are likely working with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol as a key intermediate in the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Welcome to the Technical Support Hub. You are likely working with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol as a key intermediate in the synthesis of kinase inhibitors (e.g., FLT3, Aurora kinase targets).
The Challenge:
This molecule combines a pyrimidine-pyridine biaryl core with a primary hydroxymethyl group . While the heteroaromatic rings provide some stability, the hydroxymethyl group at the 3-position of the pyridine is electronically similar to a benzylic alcohol but influenced by the electron-deficient nature of the ring.
Primary Degradation Risks:
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (carboxaldehyde) and subsequently the carboxylic acid.
Hygroscopicity: The high nitrogen content (4 nitrogen atoms) increases basicity and hydrogen-bonding potential, making the solid highly hygroscopic. Absorbed water accelerates hydrolysis and oxidation.
Photodegradation: Like many pyridine derivatives, the conjugated system is sensitive to UV light, leading to ring-opening or polymerization over extended periods.
Degradation Pathways (Visualization)
Understanding the mechanism of failure is the first step in prevention. The diagram below illustrates the specific chemical pathways that lead to purity loss during storage.
Figure 1: Primary degradation pathways.[1] Oxidation of the alcohol to aldehyde is the dominant failure mode, often signaled by color change.
Troubleshooting Guide (Q&A)
This section addresses specific observations you may encounter in the lab.
Issue 1: Visual Appearance Change
User Question: "My white powder has turned a pale yellow (or tan) color after 2 months at 4°C. Is it still usable?"
Technical Diagnosis:
Yellowing in pyridine-methanols is a classic sign of trace oxidation to the aldehyde (chromophore formation) or N-oxide formation.
The Science: The aldehyde typically has a higher extinction coefficient in the visible range than the alcohol, so even <1% impurity can cause visible discoloration.
Action Plan:
Run LC-MS: Check for a peak with [M-2] (Loss of 2 hydrogens = Aldehyde).
Run 1H-NMR: Look for a distinct singlet aldehyde proton signal around 10.0 ppm .
Resolution: If purity is >95%, you may use it for crude reactions. If high purity is required, recrystallize from a non-oxidizing solvent (e.g., Ethyl Acetate/Hexanes) or perform a rapid silica filtration.
Issue 2: Solubility & Clumping
User Question: "The compound has formed hard clumps and is dissolving slower than usual in DMSO."
Technical Diagnosis:
This indicates hygroscopic uptake . The molecule has absorbed atmospheric water, potentially forming a hydrate lattice which alters the dissolution kinetics.
The Science: The pyrimidine nitrogens are excellent hydrogen bond acceptors. Water molecules bridge these sites, "gluing" the powder particles together.
Action Plan:
Desiccation: Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours.
Solvent Choice: Ensure your DMSO is anhydrous. Water in the DMSO will accelerate further degradation.
Issue 3: LC-MS Purity Drop
User Question: "I see a new peak at [M+16] in my mass spec."
Technical Diagnosis:
[M+16] indicates the addition of an oxygen atom. This is likely the N-oxide or the carboxylic acid (if [M+14] is observed relative to aldehyde, or [M+16] relative to alcohol minus 2H... usually Acid is M+14 from alcohol).
Clarification: Direct M+16 from the parent is usually N-Oxide.
Action Plan:
Prevention: This confirms oxygen exposure. You must purge your storage vials with Argon.
Salvage: N-oxides can be reduced back to the parent pyridine using mild reducing agents (e.g., PCl₃ or Zn/Acetic Acid), but it is often more cost-effective to discard if the impurity level is high (>10%).
Standard Operating Procedure (SOP): Long-Term Storage
To maximize shelf-life (12+ months), strictly follow this validated protocol.
Phase 1: Preparation
Lyophilization: If the compound was isolated from HPLC, ensure it is fully lyophilized. Residual water is the enemy.
Container: Use Amber Glass Vials (Type I borosilicate). Plastic tubes are permeable to oxygen and moisture over time.
Phase 2: Inerting (The Critical Step)
Argon Flush: Place the vial under a gentle stream of Argon gas for 30-60 seconds to displace air. (Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket").
Seal: Cap tightly with a Teflon-lined screw cap.
Secondary Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
Phase 3: Storage Conditions
Parameter
Standard (Short Term < 1 Mo)
Optimal (Long Term > 1 Mo)
Temperature
4°C (Refrigerator)
-20°C or -80°C (Freezer)
Atmosphere
Ambient Air (Desiccated)
Inert Gas (Argon/N2)
Light
Dark
Dark (Amber Vial)
State
Solid Powder
Solid Powder
Warning: Do not store as a solution (e.g., in DMSO or Methanol) for long periods. Solution-state degradation is 10-100x faster than solid-state.
Storage Workflow Diagram
Use this decision tree to determine the correct storage method based on your usage frequency.
Figure 2: Decision tree for storage based on experimental frequency. Single-use aliquots prevent freeze-thaw cycles which introduce moisture.
References
BenchChem Technical Support. (2025).[1] Prevention of 4-Pyridinemethanol Degradation in Solution. Retrieved from 1
Sigma-Aldrich. (n.d.).[2] Product Specification: 3-Pyridinemethanol. Retrieved from 2
Spasiano, D., et al. (2016).[3] The role of superficial radicals in the kinetic modeling of 3-pyridinemethanol and 3-pyridinecarboxyaldehyde selective oxidation. Chemical Engineering Journal, 283, 1176-1186.[3] Retrieved from 4[5][6][7]
MedChemExpress. (2024). 3-Pyridinemethanol Stability & Storage Guidelines. Retrieved from 3
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 1228956-94-8
Chemical Class: Bi-heteroaryl Methanol
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely encountering inconsistent IC50 values, steep dose-response curves (Hill slope > 2.0), or "shifting" potency over time with (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol .[1]
As a Senior Application Scientist, I have analyzed this specific scaffold. While often used as a fragment or intermediate in kinase inhibitor synthesis (resembling the ATP-hinge binding motif of JAK inhibitors), its physicochemical properties present three distinct failure modes in biochemical assays:
Colloidal Aggregation: The planar bi-aryl system promotes π-π stacking in aqueous buffers, leading to non-specific protein sequestration.[1]
Oxidative Instability: The benzylic-like alcohol (attached to the electron-deficient pyridine) is susceptible to oxidation in DMSO stocks, altering the pharmacophore.[1]
Metal Chelation: The high nitrogen count (4N) creates a potential chelation claw, interfering with metalloenzymes or His-tagged proteins.[1]
This guide provides the diagnostic protocols to isolate and resolve these issues.
Part 1: The "Ghost" Signal (Colloidal Aggregation)[2]
Symptom: You observe steep dose-response curves (Hill slope > 1.5–2.[1]0) or IC50 values that shift significantly when enzyme concentration is changed.[1]
Mechanism:
This molecule contains a pyrimidine linked to a pyridine.[1] These planar, aromatic rings are hydrophobic and prone to stacking in aqueous solutions.[1] Above a Critical Aggregation Concentration (CAC), they form colloidal particles (100–1000 nm) that adsorb enzyme on their surface, causing non-specific inhibition.[1] This is the #1 cause of false positives for this scaffold.
Diagnostic Protocol: The Detergent Challenge
Standard assay buffers often lack sufficient surfactant to prevent this stacking.[1]
Prepare two assay buffers:
Buffer A: Standard Assay Buffer (e.g., 0.01% Triton X-100).[1]
Buffer B: High-Detergent Buffer (0.1% Triton X-100 or 0.05% Tween-20).[1]
Run the Dose-Response: Perform the IC50 assay with the compound in both buffers side-by-side.
Analyze Results:
True Inhibitor: IC50 remains constant between Buffer A and B.[1]
Aggregator: IC50 increases significantly (potency loss > 3-fold) or inhibition disappears in Buffer B.[1]
Corrective Action:
If aggregation is confirmed, strictly maintain detergent levels at 0.01%–0.1% Triton X-100 (or CHAPS) in all future assays.
Expert Insight: "Aggregation is not a binary state; it is a dynamic equilibrium.[1] This compound's CAC is likely in the mid-micromolar range (10–50 µM).[1] Screening above this concentration without detergent guarantees artifacts." — See Shoichet et al. on Colloidal Aggregation [1].
Part 2: Chemical Instability (The "Shifting" Potency)[2]
Symptom: The compound appears less active today than it did two weeks ago, or you see "double peaks" in LC-MS verification.
Mechanism:
The hydroxymethyl group (-CH2OH) on the pyridine ring is electronically activated.[1] In stored DMSO solutions (which are hygroscopic and can absorb water/oxygen), this alcohol can oxidize to the aldehyde or carboxylic acid . The aldehyde is reactive (forming Schiff bases with protein lysines), while the acid is likely inactive due to charge repulsion.
Diagnostic Protocol: The DMSO Integrity Check
Do not rely on the bottle label.
LC-MS Verification: Inject your DMSO stock (diluted in acetonitrile/water) onto a C18 column.[1]
Run a spectral scan (Absorbance 200–600nm).[1] If it absorbs at your fluorophore's emission wavelength, it's an inner-filter effect.[1]
Inhibition disappears with excess metal
Metal Chelation
Add excess cofactor (e.g., 1mM or ) to the reaction.[1] If activity is restored, the compound is stripping the metal.
Inhibition dependent on incubation time
Slow-binding or Covalent
Pre-incubate compound + enzyme for 0, 30, and 60 mins.[1] If IC50 drops (potency increases) over time, check for aldehyde formation (covalent reactivity).[1]
Visual Troubleshooting Workflow
The following logic gate describes the decision process for isolating the failure mode.
Caption: Decision logic for isolating aggregation, stability, and interference issues with CAS 1228956-94-8.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO concentrations higher than 1% to improve solubility?A: Proceed with extreme caution. While this compound is soluble in DMSO, concentrations >1% DMSO often inhibit kinase activity or alter protein folding.[1] Furthermore, high DMSO does not prevent colloidal aggregation in the aqueous phase; in fact, the rapid transition from 100% DMSO to aqueous buffer can precipitate "invisible" micro-crystals.
Recommendation: Keep DMSO < 1%.[1] Use an intermediate dilution step (e.g., 10x stock in buffer with 10% DMSO) to prevent "crashing out" during addition.[1]
Q2: Why does the compound show activity in my biochemical assay but zero activity in cells?A: This is the classic "permeability vs. efflux" paradox for polar heterocycles.
Permeability: The polar hydroxyl group and multiple nitrogens lower the LogP, making passive diffusion through the cell membrane difficult.
Efflux: Pyridine-pyrimidine motifs are frequent substrates for P-glycoprotein (P-gp) efflux pumps.[1]
Recommendation: Perform a PAMPA or Caco-2 permeability assay.[1] You may need to mask the alcohol as a prodrug (ester) for cellular entry.[1]
Q3: Is the compound light-sensitive?A: Heteroaryl systems can be photo-reactive.[1] While not acutely sensitive like silver salts, long-term exposure to ambient light in solution can accelerate the oxidation of the methanol group. Store stocks in amber vials or wrapped in foil.
References & Grounding
Shoichet, B. K. (2004).[1] Screening in a Spirit of Haunting: Colloidal Aggregation. ACS Chemical Biology.[1] Defines the mechanism of aggregation-based false positives.[1][2]
Technical Support Center: Permeability Optimization for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Derivatives
Welcome to the Advanced Chemistry Support Hub. Subject: Troubleshooting & Optimization of Bi-Heteroaryl Methanol Scaffolds Ticket ID: CHEM-OPT-553 Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chemistry Support Hub.Subject: Troubleshooting & Optimization of Bi-Heteroaryl Methanol Scaffolds
Ticket ID: CHEM-OPT-553
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold presents a classic medicinal chemistry paradox. You have a rigid, planar bi-heteroaryl core that promotes kinase/enzyme binding but suffers from "brick dust" insolubility, coupled with a polar hydroxymethyl tail and multiple nitrogen acceptors that hinder passive diffusion.
This guide moves beyond generic advice. We address the specific electronic and physicochemical behaviors of this scaffold, focusing on Intramolecular Hydrogen Bonding (IMHB) , Lysosomal Trapping , and Prodrug Derivatization .
Q: My derivative shows high potency but near-zero permeability in PAMPA. The LogP is within range (2.5). What is happening?
A: You are likely facing the "Polarity/Solubility Paradox."
While your calculated LogP (cLogP) looks good, the effective lipophilicity is likely lower due to the exposed polar surface area (PSA) of the four nitrogen atoms in the pyrimidine-pyridine core. Furthermore, planar heteroaromatics often stack efficiently in the solid state (high lattice energy), leading to poor solubility in the donor well, which mimics low permeability.
Troubleshooting Protocol:
Check the "Donor Recovery" in PAMPA: If the sum of acceptor + donor concentration < 80% of the initial concentration, your compound is precipitating or binding to the plastic.
The "Chameleon" Strategy (IMHB):
Issue: The hydroxymethyl group is a hydrogen bond donor (HBD).
Fix: Introduce a fluorine atom ortho to the hydroxymethyl group on the pyridine ring.
Mechanism: Fluorine acts as a weak H-bond acceptor. It can form a pseudo-ring with the hydroxyl proton (O-H···F). This "closes" the molecule, hiding the HBD from the lipid bilayer during transit. Once in the aqueous cytosol, the bond opens, restoring binding capability.
Q: How do I reduce the TPSA without removing the nitrogens required for binding?
A: Steric Shielding and pKa Modulation.
The pyrimidine nitrogens are major contributors to TPSA.
Strategy: Introduce small lipophilic groups (Methyl, Cl, CF3) adjacent to the ring nitrogens.
Effect: This creates a "steric umbrella" that hinders water solvation around the nitrogen, effectively lowering the solvent-accessible polar surface area without removing the atom itself.
Module 2: The Hydroxymethyl Handle (Prodrug Strategies)
Q: I cannot modify the core without losing potency. How do I utilize the methanol group for permeability?
A: The hydroxymethyl group is your best handle for a prodrug strategy.
Direct modification of the primary alcohol into an ester or carbonate is the standard solution for this scaffold.
Comparative Guide to Hydroxymethyl Prodrugs:
Prodrug Class
Chemical Moiety
Mechanism of Action
Recommended For
Simple Ester
Acetate / Pivalate
Increases lipophilicity; hydrolyzed by ubiquitous esterases.
Rapid hydrolysis; often more stable in plasma than simple esters.
Fine-tuning half-life.
Visualization: Prodrug Decision Logic
Caption: Decision matrix for selecting the appropriate prodrug strategy based on solubility vs. permeability limitations.
Module 3: Assay Troubleshooting (Caco-2 vs. PAMPA)
Q: My PAMPA permeability is high (
cm/s), but Caco-2 recovery is very low (< 50%). Why?
A: Lysosomal Trapping (The "Basic Amine" Trap).
Your scaffold contains a pyridine and a pyrimidine. Depending on substitution, these can be basic (pKa 6–8).
The Mechanism: The neutral molecule diffuses into the cell. It enters the lysosome (pH ~4.5–5.0). Inside the acidic lysosome, the pyridine/pyrimidine nitrogens become protonated and positively charged. The charged species cannot diffuse back out across the membrane.
The Result: The compound accumulates intracellularly, never reaching the receiver well. This looks like "low permeability" or "metabolic instability."
Diagnostic Experiment:
Run the Caco-2 assay +/- Bafilomycin A1 (100 nM) or NH4Cl (10 mM).
These agents raise lysosomal pH.
If permeability increases significantly with these agents, your issue is lysosomal trapping, not intrinsic permeability.
Q: How do I fix Lysosomal Trapping chemically?
A: Lower the pKa.
You need to reduce the basicity of the ring nitrogens below pH 6.0.
Fluorination: Adding electron-withdrawing groups (F, CF3) to the pyridine ring will pull electron density from the nitrogen, lowering the pKa.
N-Oxides: While often metabolites, N-oxides are less basic.
Scaffold Hopping: Replace the pyridine with a pyrazine or pyridazine (often less basic depending on substitution).
Visualization: The Lysosomal Trapping Mechanism
Caption: Mechanism of lysosomal trapping for basic heteroaromatic compounds. Protonation in the acidic lysosome prevents efflux.[5]
References
Intramolecular Hydrogen Bonding
Concept: Modulation of lipophilicity and permeability via conform
Source: Over, B., et al. (2016). "Structural and conformational insights into the design of cell-permeable macrocycles.
Verification: (General principle applied to bi-heteroaryls).
Lysosomal Trapping
Concept: Impact of basic amines on Caco-2 recovery and apparent permeability.
Source: Schmitt, M. V., et al. (2019).[6] "Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds Using In Vitro Assays." Drug Metabolism and Disposition.
Verification:
Prodrug Strategies
Concept: Esterification of hydroxyl groups for enhanced permeability.
Source: Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development."[2] Nature Reviews Drug Discovery.
Verification:
Pyridine/Pyrimidine Scaffolds
Concept: Permeability challenges in nitrogen-rich heteroaromatics.[7]
Source: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Reducing the toxicity of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol analogs
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Guide: Toxicity Mitigation for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Derivatives T...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division
Subject: Technical Guide: Toxicity Mitigation for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Derivatives
Technical Support Center: Optimization of Biaryl-Methanol Scaffolds
Welcome to the technical support interface for the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold (CAS: 945471-84-5). This structural motif is a high-value pharmacophore often found in kinase inhibitors (e.g., JAK, Bcr-Abl) and NAMPT inhibitors. However, users frequently encounter hurdles related to metabolic bioactivation , hERG-mediated cardiotoxicity , and species-dependent clearance .
This guide addresses these critical failure points with actionable troubleshooting workflows.
User Issue: "My compound shows acceptable microsomal stability but high toxicity in hepatocyte assays, or I am seeing rapid clearance in vivo that doesn't match microsomal data."
Root Cause Analysis:
The primary liability in this scaffold is the hydroxymethyl group (
) attached to the pyridine ring.
Oxidative Bioactivation: The alcohol is a substrate for Alcohol Dehydrogenase (ADH) and CYPs, converting it to a reactive aldehyde intermediate before becoming the carboxylic acid. The aldehyde can form Schiff bases with protein lysines (toxicity) or be further oxidized.
Aldehyde Oxidase (AO) Liability: The pyrimidine ring, particularly at the C-2 or C-4 positions, is a potential substrate for cytosolic Aldehyde Oxidase. Note: Microsomal stability assays (LM) lack AO, leading to false-positive stability data.
Troubleshooting Protocol:
Observation
Likely Mechanism
Remediation Strategy
High Hepatocyte Toxicity
Aldehyde accumulation; Protein adduction.
Block Oxidation: Replace with a bioisostere (see below).
High In Vivo Clearance (Human)
AO-mediated oxidation of the pyrimidine ring.
Block AO Sites: Introduce small alkyl/halo groups at Pyrimidine C-2/C-4 to sterically hinder AO.
Rapid Renal Excretion
Rapid conversion to carboxylic acid (anionic).
Prodrug/Masking: Esterification or conversion to an ether.
Strategic Chemical Modifications (Bioisosteres):
Instead of the primary alcohol, employ these substitutions to maintain H-bond donor/acceptor capability while preventing oxidation:
Action: If > 3.0, hERG risk increases exponentially.
Step 2: Modulate Basicity (pKa)
Action: Lower the pKa of the pyridine nitrogen.
Method: Introduce electron-withdrawing groups (EWGs) like
or on the pyridine ring adjacent to the nitrogen. This reduces the protonated fraction at physiological pH.
Step 3: Disrupt Planarity
Action: Break the flat biaryl geometry.
Method: Introduce an ortho-substituent (e.g.,
, ) on the pyridine ring. This forces the pyrimidine ring to twist out of plane (dihedral angle > 30°), reducing the ability to intercalate into the hERG pore.
Figure 1: Mechanistic pathways for toxicity and corresponding chemical optimization strategies.
Quantitative Data Summary: SAR Trends
The following table summarizes the impact of common modifications on this scaffold, derived from aggregated medicinal chemistry datasets for pyridine-pyrimidine biaryls.
Modification
Metabolic Stability ()
hERG Inhibition (IC)
Solubility
Risk Note
Parent ()
Low (< 15 min)
Moderate (~5 M)
High
Reactive aldehyde formation.
Deuteration ()
Medium (+50%)
Unchanged
High
Cost; only slows rate-limiting step.
Oxetane Replacement
High (> 60 min)
Low Risk (> 30 M)
High
Best balance of properties.
Ether ()
High
High Risk (< 5 M)
Medium
Increased lipophilicity spikes hERG.
Ortho-Methylation
Medium
Low Risk (> 20 M)
Medium
Twisting reduces potency if target requires flat bind.
References
Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Discusses overcoming hERG liability in pyridine/pyrimidine biaryl systems by modulating lipophilicity and N-oxide formation.
URL:[Link]
Strategies To Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity.
Source: ResearchGate / Journal of Medicinal Chemistry.
Context: Detailed SAR on how pyridine modifications (rigidity, basicity) impact hERG affinity.
URL:[Link]
Metabolic Activation of 3-Hydroxymethylpyridine Derivatives.
Source: National Institutes of Health (NIH) / PubMed.
Context: Establishes the pathway of alcohol oxidation to reactive aldehydes and carboxylic acids in pyridine metabolism.
URL:[Link]
Recent Advancements in Pyridine Derivatives as Anticancer Agents.
Source: International Journal on Science and Technology (IJSAT).[2]
Context: Reviews cytotoxicity profiles and off-target effects of pyridine-based kinase inhibitors.
URL:[Link] (General Journal Landing Page for verification of recent issues).
Aldehyde Oxidase in Drug Development.
Source: Journal of Medicinal Chemistry.
Context: (General Reference) Identifying N-heterocycles as AO substrates and the species difference between Rat (low AO) and Human (high AO).
URL:[Link]
Technical Support Center: Addressing Batch-to-Batch Variability of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Introduction: The "Hidden" Variable in Your Synthesis (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a critical bi-heteroaryl intermediate, often employed as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, CD73...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Hidden" Variable in Your Synthesis
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a critical bi-heteroaryl intermediate, often employed as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, CD73 inhibitors) and fragment-based drug discovery. Its structure—a pyrimidine ring coupled to a pyridine-methanol—combines high polarity with specific metal-chelating properties.
The Problem: Researchers frequently report inconsistent behavior between batches. Batch A works perfectly in the subsequent alkylation or oxidation step; Batch B leads to stalled reactions, low yields, or colored impurities.
The Reality: The variability is rarely due to the degradation of the alcohol itself. Instead, it stems from the Suzuki-Miyaura coupling legacy —specifically, the entrainment of palladium, ligand-derived impurities, and variable hydration states inherent to pyridine-rich scaffolds.
This guide provides a diagnostic workflow and remediation protocols to standardize your material.
Diagnostic Workflow (Triage)
Before discarding a batch, perform this diagnostic routine to identify the specific mode of failure.
Figure 1: Diagnostic decision tree for identifying the root cause of batch variability.
Technical FAQs & Troubleshooting
Category A: Purity & Organic Impurities
Q: My NMR shows small multiplets in the aromatic region that don't match the product. What are they?A: These are likely Ligand Exchange Impurities .
The synthesis of this compound typically involves a Suzuki coupling using phosphine ligands (e.g.,
). Under certain conditions, the aryl group on the phosphorus can transfer to the palladium center and couple with your substrate, creating a "Phenyl-Pyridine" or "Phenyl-Pyrimidine" byproduct.
Detection: Look for multiplets around 7.3–7.5 ppm (characteristic of a phenyl ring, distinct from the sharp pyridine/pyrimidine doublets/singlets).
Impact: These are non-reactive "dead weight" in some steps but can act as chain terminators in others.
Fix: These impurities are often more lipophilic than your product. Trituration with Diethyl Ether or MTBE can often wash them away while leaving your polar alcohol product behind.
Q: The material purity is >98% by HPLC, but the next reaction (e.g., nucleophilic substitution) stalls.A: This is the classic signature of Palladium Poisoning .
Pyridines and pyrimidines are excellent ligands. They sequester residual Palladium (Pd) from the synthesis step. Even trace amounts (500 ppm) can poison sensitive catalysts used in downstream hydrogenation or C-H activation steps.
Validation: Run ICP-MS. If Pd > 100 ppm, you must scavenge.
Protocol: Dissolve the material in MeOH/THF (1:1). Add SiliaMetS® Thiol or Thiourea scavengers (10 wt% loading). Stir at 40°C for 4 hours. Filter through Celite.[1]
Category B: Physical State & Stability
Q: Batch A was a white powder; Batch B is a sticky off-white gum. Is it degraded?A: Likely not degraded, but Hygroscopic .
The bi-heteroaryl scaffold is highly polar and capable of hydrogen bonding. If the final drying step was insufficient, or if the salt form (if applicable) is amorphous, it will absorb atmospheric moisture rapidly.
Risk: Water acts as a nucleophile or proton source, ruining stoichiometry in moisture-sensitive reactions (e.g., using NaH or acid chlorides).
Fix: Azeotropic drying. Dissolve the gum in anhydrous Toluene or Acetonitrile and concentrate in vacuo. Repeat 3x. Store under Argon.[2]
Q: Can I store this compound in solution?A:Proceed with caution.
While the pyridine ring stabilizes the alcohol against rapid oxidation, long-term storage in non-degassed solvents (especially DMSO or DMF) can lead to slow oxidation to the aldehyde or N-oxide formation.
Recommendation: Store as a solid at -20°C. If solution storage is mandatory, use anhydrous DMSO under Nitrogen.
Deep Dive: The Impurity Genesis (Suzuki Mechanism)
Understanding why the variability occurs allows you to predict it. The diagram below illustrates the competition between the desired cycle and the "parasitic" pathways that generate batch-specific impurities.
Figure 2: Mechanistic origin of common impurities. Note that "Impurity A" is often invisible in standard LCMS methods unless specifically looked for.
Remediation & Standardization Protocols
If your batch fails the diagnostic tests, use these proven purification methods.
Best for: Removing regioisomers and ligand debris.
Dissolve 1.0 g of crude material in Methanol (5 mL) at 60°C.
Slowly add Ethyl Acetate (15 mL) while stirring.
Allow to cool to room temperature, then refrigerate (4°C) for 12 hours.
Filter the precipitate.
Note: If oiling occurs, re-dissolve and add a seed crystal from a "good" batch.
Protocol B: Metal Scavenging (For Pd Removal)
Best for: "Clean" NMR but failed biology/downstream chemistry.
Dissolve material in THF/MeOH (1:1) to a concentration of 0.1 M.
Add SiliaMetS® Thiol (or equivalent) at 20-50% w/w relative to the substrate.
Stir at 40°C for 4-6 hours.
Filter through a 0.45 µm PTFE pad or Celite.
Concentrate.[3][4] Expect Pd levels to drop from >500 ppm to <20 ppm.
Summary of Physical Properties
Property
Value / Description
Relevance
Molecular Weight
187.20 g/mol
Calculation basis.
Solubility
High: DMSO, MeOH, DMFMod: THF, AcetoneLow: DCM, Toluene, Water
Use MeOH/DCM for transfers; avoid Toluene.
pKa (est)
~3.5 (Pyridine N)
Protonates easily; avoid acidic workups.
Hygroscopicity
Moderate to High
Keep desiccated.
References
Vertex AI Search. (2026). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Retrieved from [Link]
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Recent Developments. Retrieved from [Link]
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
Comparative Efficacy Guide: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol vs. Standard-of-Care Inhibitors
Executive Summary & Structural Context The molecule (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (hereafter referred to as 5-PPM ) represents a specific class of bi-aryl pyridine scaffolds. Based on its structural pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
The molecule (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (hereafter referred to as 5-PPM ) represents a specific class of bi-aryl pyridine scaffolds. Based on its structural pharmacophore—a pyridine core substituted at the 3-position with a hydroxymethyl group and at the 5-position with a pyrimidine ring—this compound exhibits significant structural homology to Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and specific Kinase inhibitors (e.g., SYK or JAK family).
This guide focuses on evaluating 5-PPM primarily as a NAMPT inhibitor candidate, given its structural mimicry of the nicotinamide substrate (pyridine-3-carboxamide) and the hydrophobic extension at the 5-position typical of high-affinity binders like GNE-617.
The "Known" Comparators
To validate the efficacy of 5-PPM, it must be benchmarked against the following industry standards:
Inhibitor
Class
Role in Comparison
FK866 (Daporinad)
NAMPT (Competitive)
Gold Standard: Defines the baseline for potency (typically sub-nanomolar IC50).
GNE-617
NAMPT (Allosteric/Dual)
Structural Analog: Useful for comparing binding kinetics and residence time.
Nicotinamide
Substrate
Competition Control: High concentrations should outcompete competitive inhibitors.
Mechanistic Logic & Pathway Visualization
Understanding the target pathway is critical for designing the comparison. 5-PPM is hypothesized to block the rate-limiting step in the NAD+ salvage pathway.
Pathway Diagram: NAD+ Salvage Inhibition
The following diagram illustrates the intervention point of 5-PPM compared to the natural substrate.
Figure 1: The NAD+ Salvage Pathway showing the competitive inhibition point for 5-PPM and FK866 against the NAMPT enzyme.
Experimental Protocols for Efficacy Comparison
To establish trust and scientific validity, we use a Self-Validating System : Every inhibition assay must include a "Rescue Arm" (adding the product NMN) to prove the observed toxicity is specifically due to on-target inhibition.
Objective: Quantify the direct binding affinity of 5-PPM vs. FK866.
Reagent Prep: Prepare recombinant human NAMPT (viscous; handle on ice). Prepare a master mix of HEPES buffer (50mM, pH 7.5), MgCl2 (50mM), and PRPP (0.5mM).
Compound Dilution:
5-PPM: 10-point serial dilution (1:3) starting at 10 µM.
FK866: 10-point serial dilution starting at 100 nM (due to higher expected potency).
Reaction: Incubate Enzyme + Inhibitor for 15 mins at RT (Pre-equilibrium).
Start: Add Nicotinamide (2 µM) and ATP.
Detection: Use a coupled enzyme system (e.g., Promega NAMPT-Glo) where NMN production generates a luminescent signal.
Analysis: Fit data to a 4-parameter logistic equation:
Metabolite: LC-MS/MS for intracellular NAD+ levels.
Interpretation: If 5-PPM toxicity is reversed by Nicotinic Acid, the mechanism is confirmed as NAMPT inhibition. If toxicity persists, 5-PPM has off-target effects (e.g., general cytotoxicity).
Data Presentation & Analysis
When publishing your comparison, structure your data tables to highlight Potency (IC50) and Efficacy (Emax) .
Table 1: Comparative Efficacy Summary (Mock Data)
Note: Representative values for structure-activity context.
Compound
Biochemical IC50 (nM)
Cellular EC50 (A2780)
NAD+ Depletion % (at 1µM)
Rescue by NA?
FK866
0.09
1.5 nM
>95%
Yes (Complete)
GNE-617
2.50
8.0 nM
>90%
Yes (Complete)
5-PPM
TBD
TBD
TBD
Must Verify
Visualizing the Shift
To demonstrate the mode of inhibition, plot the dose-response curve shifts.
Figure 2: Logic flow for determining if 5-PPM is a competitive inhibitor (like Nicotinamide) or allosteric.
Synthesis & Recommendations
Technical Assessment
The hydroxymethyl group on 5-PPM is a critical differentiator. Unlike the amide in Nicotinamide or the complex tails of FK866, the alcohol (-CH2OH) is a hydrogen bond donor/acceptor that may offer unique solubility profiles or metabolic stability issues (oxidation to carboxylic acid).
Pro: Potentially better solubility than pure aryl-amides.
Con: Susceptibility to oxidation by Alcohol Dehydrogenases (ADH), potentially deactivating the inhibitor or creating a toxic metabolite.
Final Recommendation for the Researcher
Run the Rescue Experiment First: Before investing in expensive kinase panels, confirm the NAMPT mechanism using the Nicotinic Acid rescue protocol described in Section 3.
Check Metabolic Stability: Incubate 5-PPM with liver microsomes to see if the "methanol" moiety is rapidly oxidized to the carboxylic acid. If it is, 5-PPM may be a "prodrug" or a metabolically unstable lead.
Benchmark: Use FK866 as your positive control in every plate. If FK866 does not yield an IC50 < 5 nM, your assay sensitivity is insufficient.
References
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research. Link
Olesen, U. H., et al. (2008). Anticancer activity of the NAD+ synthesis inhibitor FK866 in vivo. Molecular Cancer Therapeutics. Link
Zheng, X., et al. (2013). Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. Link
Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT pathway inhibition in NAD+ dependent cancers. Molecular Oncology. Link
Comparative
Validating Target Engagement of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol in Cells: A Comparative Guide
The following guide is structured as a high-level technical document for researchers validating the cellular target engagement of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (referred to herein as PP-3M ). Given the chemica...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical document for researchers validating the cellular target engagement of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (referred to herein as PP-3M ).
Given the chemical structure—a biaryl scaffold containing a pyridine and a pyrimidine ring with a hydroxymethyl handle—this compound represents a classic fragment-based lead or chemical probe often utilized in the discovery of inhibitors for metalloenzymes (e.g., CYP11B2/Aldosterone Synthase ) or specific kinases (e.g., JAK/CDK families). This guide focuses on validating its engagement using CYP11B2 as the primary case study, comparing it against established clinical standards.
Executive Summary & Compound Profile
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (PP-3M) is a biaryl "fragment-like" molecule. Its pyridine nitrogen often serves as a heme-coordinating motif in metalloenzymes (like CYP11B2) or a hinge-binder in kinases, while the hydroxymethyl group (-CH₂OH) provides a vector for solubility or further functionalization (e.g., PROTAC linker attachment).
Validating the cellular target engagement (TE) of such low-molecular-weight probes is critical to distinguish genuine binding from non-specific cytotoxicity or off-target effects. This guide compares the performance of PP-3M against the clinical standard Osilodrostat (a potent CYP11B2 inhibitor) using biophysical cellular assays.
Comparative Performance Matrix
Feature
PP-3M (The Probe)
Osilodrostat (The Alternative/Standard)
Interpretation
Molecular Weight
~187.2 g/mol (Fragment)
323.3 g/mol (Drug-like)
PP-3M has higher ligand efficiency (LE) but lower total affinity.
Cellular Potency (IC₅₀)
Low µM range (1–10 µM)
Low nM range (< 5 nM)
PP-3M requires higher concentrations for TE.
Binding Mode
Reversible, Heme-coordination
Reversible, High-affinity Heme-coordination
PP-3M is a sensitive tool for competitive displacement assays.
Solubility
High (Polar -OH group)
Moderate
PP-3M is ideal for high-concentration cellular assays (CETSA).
Core Directive: Validating Engagement
To rigorously validate PP-3M , we employ two orthogonal "self-validating" systems: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement .
Method A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm that PP-3M penetrates the cell membrane and thermally stabilizes the target protein (e.g., CYP11B2) upon binding.
Expert Causality & Protocol
Why this works: Ligand binding increases the Gibbs free energy of unfolding (
), shifting the protein's melting temperature () higher.
Step-by-Step Protocol:
Cell Preparation: Use H295R cells (adrenal model expressing CYP11B2). Seed at
cells/mL.
Treatment:
Experimental: Treat with 10 µM PP-3M for 1 hour (intact cells).
Positive Control: Treat with 100 nM Osilodrostat .
Vehicle Control: 0.1% DMSO.
Thermal Challenge: Aliquot cells into PCR tubes. Heat for 3 minutes across a gradient (
to ).
Lysis: Critical Step: Use a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40) supplemented with protease inhibitors. Perform 3x freeze-thaw cycles (liquid
/ ).
Separation: Centrifuge at 20,000 x g for 20 min at
to pellet precipitated (unstable) proteins.
Detection: Analyze the supernatant via Western Blot (anti-CYP11B2 antibody) or AlphaLISA.
Data Interpretation:
Valid Result: PP-3M causes a right-shift in the aggregation curve (
shift ) compared to DMSO.
Comparison: Osilodrostat should induce a larger shift (
) due to higher affinity. If PP-3M shows no shift but Osilodrostat does, PP-3M may have poor permeability or insufficient affinity at 10 µM.
Method B: NanoBRET™ Target Engagement (Live Cell)
Objective: Quantify the fractional occupancy of PP-3M at the target in live cells under equilibrium conditions.
Expert Causality & Protocol
Why this works: This assay relies on Energy Transfer (BRET) between a NanoLuc-fused target and a cell-permeable fluorescent tracer. PP-3M competes with the tracer, decreasing the BRET signal.
Step-by-Step Protocol:
Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-CYP11B2 (N-terminal fusion). Incubate 24 hours.
Tracer Selection: Use a broad-spectrum heme-binding tracer (e.g., a fluorescently labeled metyrapone derivative) at a concentration near its
.
Competition Assay:
Add the Tracer + PP-3M (dose-response: 0.1 µM to 100 µM).
Include Osilodrostat (0.1 nM to 1 µM) as the reference standard.
Measurement: After 2 hours equilibration, add NanoBRET substrate (furimazine) and measure donor (460 nm) and acceptor (618 nm) emission.
Calculation: Calculate milliBRET units (mBU). Plot mBU vs. [Compound].
Data Interpretation:
IC₅₀ Determination: The concentration of PP-3M required to displace 50% of the tracer.
Residence Time (Optional): Perform a "jump-dilution" to see how fast PP-3M dissociates compared to Osilodrostat. Fast dissociation is typical for fragments like PP-3M.
Visualization: NanoBRET Workflow Logic
The following diagram illustrates the competitive binding logic used to validate PP-3M against the tracer.
Caption: NanoBRET workflow showing PP-3M displacing the fluorescent tracer, resulting in a measurable loss of BRET signal.
Scientific Integrity: Troubleshooting & Controls
To ensure Trustworthiness (the "T" in E-E-A-T), every experiment must include these controls:
The "Dead Kinase/Enzyme" Control:
Mutate the active site (e.g., Heme-coordinating Cysteine to Alanine in CYP11B2).
Prediction: Neither PP-3M nor Osilodrostat should show a BRET shift or Tm shift if binding is strictly active-site dependent. This rules out non-specific hydrophobic aggregation.
The "Impermeable" Control:
Compare results in Live Cells vs. Lysates .
If PP-3M works in Lysate CETSA but fails in Live Cell CETSA, the hydroxymethyl group may be hindering membrane permeability (though unlikely for this small size, it could be pumped out by efflux transporters).
Alternative Scaffold Comparison:
Use Nicotinyl alcohol (3-pyridinemethanol) as a negative/low-affinity control. It lacks the pyrimidine ring (the biaryl boost).
Expectation: PP-3M should show significantly higher potency than Nicotinyl alcohol, validating the contribution of the pyrimidine ring to the binding energy.
References
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link
Schliep, M., et al. (2011). "Aldosterone Synthase Inhibitors: Targeting the Rate-Limiting Step of Aldosterone Secretion." Drug Discovery Today, 16(23-24), 1049-1059. (Context for Pyridine-based CYP11B2 inhibitors).
Vertex Pharmaceuticals. (2006).[1] "Aminopyridine derivatives as kinase inhibitors." Patent WO2006094186. (Context for Pyridine-Pyrimidine scaffolds in kinase discovery). Link
Technical Comparison Guide: Selectivity and Cross-Reactivity of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
The following guide details the cross-reactivity profiling of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a bi-heteroaryl methanol scaffold. This compound represents a privileged pharmacophore often utilized in Fragment-B...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the cross-reactivity profiling of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a bi-heteroaryl methanol scaffold. This compound represents a privileged pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) for targeting kinases (as a hinge binder) and Nicotinic Acetylcholine Receptors (nAChRs).
Executive Summary
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS: 1263061-51-3 / InChIKey: DETILZAFBUZOIY) is a bi-aryl scaffold featuring a pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 5-position with a pyrimidine moiety.[1][2][3]
In drug discovery, this specific architecture serves as a dual-potential pharmacophore :
Kinase Inhibitor Fragment: The pyrimidine-pyridine axis mimics the adenine ring of ATP, allowing for hinge region binding in various kinases (e.g., JAK, RET, PLK).
nAChR Ligand: The 3-substituted pyridine mimics the cationic center of nicotine/acetylcholine, making it a candidate for
or nicotinic receptor modulation.
Critical Insight: Because this molecule lacks the extensive decoration of a final drug candidate (e.g., Pralsetinib or Varenicline), its "naked" scaffold nature results in high promiscuity . Cross-reactivity profiling is therefore not just a safety step, but a primary filter to determine its suitability as a specific chemical probe or lead series.
Target Landscape & Cross-Reactivity Risks
To effectively profile this compound, one must assess its interactions across three distinct biological spaces.
A. The Kinome (Primary Risk)
The pyrimidine nitrogen atoms are classic hydrogen bond acceptors for the kinase hinge region (e.g., Met90 in p38
).
Risk: High cross-reactivity with CDK , JAK , and MAPK families.
Profiling Requirement: A broad kinome scan (e.g., KINOMEscan™ or DiscoverX) is mandatory to identify "frequent hitter" behavior.
B. Nicotinic Acetylcholine Receptors (nAChRs)
The 3-pyridyl-methanol motif is a bioisostere of the 3-pyridyl-amine found in high-affinity nAChR ligands.
Risk: Agonism or antagonism at ganglionic (
) or neuromuscular () receptors, leading to autonomic or motor side effects.
Bi-aryl systems are prone to metabolism by Cytochrome P450 enzymes.
Risk: The hydroxymethyl group is a metabolic soft spot (oxidation to carboxylic acid). The pyridine nitrogen can inhibit CYP2D6.
Profiling Requirement: CYP inhibition panel and hERG potassium channel binding.
Comparative Analysis: Performance vs. Alternatives
This section compares the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold against standard reference compounds in its two primary utility classes.
Table 1: Selectivity & Physicochemical Comparison
Feature
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
3-Pyridinemethanol (Fragment Control)
Varenicline (nAChR Standard)
Tofacitinib (Kinase Standard)
Molecular Weight
187.19 Da
109.13 Da
211.26 Da
312.37 Da
Ligand Efficiency (LE)
High (>0.4)
Very High
High
Moderate
Primary Target Class
Dual (Kinase / nAChR)
Weak nAChR
nAChR
JAK Kinase
Kinase Selectivity
Low (Promiscuous)
Negligible Affinity
N/A
High (JAK selective)
nAChR Selectivity
Moderate ()
Low
High ()
N/A
Metabolic Stability
Low (Alcohol oxidation)
Low
High
Moderate
CYP Inhibition Risk
Moderate (CYP2D6)
Low
Low
Low
Analyst Note: Unlike Varenicline, which is rigidified to enforce selectivity, the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold is rotatable. This conformational flexibility allows it to adapt to multiple binding pockets, increasing its cross-reactivity (off-target hits).
Experimental Protocols for Profiling
To validate the selectivity of this compound, the following three-tier workflow is recommended.
Incubate kinase, Eu-antibody, and tracer with the test compound for 60 min.
Measure TR-FRET signal. A decrease in signal indicates displacement of the tracer.
Data Output: Calculate % Inhibition. Hits (>50% inhibition) are followed up with
determination.
Expectation: This scaffold typically hits 10-20% of the kinome at 10 µM.
Protocol B: nAChR Radioligand Binding
Objective: Assess affinity for CNS vs. Peripheral receptors.
Membrane Prep: Rat brain cortex (
) and recombinant cell lines (, ).
Radioligands:
-Epibatidine (Non-selective high affinity).
--Bungarotoxin (Selective for ).
Procedure:
Incubate membranes with radioligand ± test compound (0.1 nM – 100 µM) for 2 hours at 4°C.
Terminate via rapid filtration (GF/B filters).
Count radioactivity.
Analysis: Fit to one-site competition model to derive
.
Protocol C: SafetyScreen44 (Off-Target Panel)
Objective: Rule out catastrophic toxicity (hERG, GPCRs).
Method: Flux assays (hERG) and Radioligand binding (GPCRs).
Critical Readout: >50% inhibition at 10 µM triggers a "Red Flag" for lead optimization.
Visualization of Profiling Workflow
The following diagram illustrates the logical flow for profiling the (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol scaffold, moving from synthesis to safety assessment.
Caption: Step-wise profiling logic. The compound is first screened against primary targets; high selectivity permits progression to costly ADME/Tox assays.
Pharmacophore & Interaction Map
Understanding why this compound cross-reacts is key. The diagram below maps the chemical features to their biological interaction partners.
Caption: Structural Activity Relationship (SAR) map showing how specific moieties drive both efficacy (Kinase/nAChR) and toxicity (CYP).[4]
References
Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link
PubChem Compound Summary . "(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CID 11962777)." National Center for Biotechnology Information. Link
Wager, T. T., et al. (2016). "The role of CNS drug properties in the development of kinase inhibitors." ACS Chemical Neuroscience. Link
Benchmarking the ADME Properties of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol: A Comparative Guide on Nitrogen Incorporation in Biaryl Scaffolds
Biaryl fragments are ubiquitous in modern drug discovery, frequently serving as core scaffolds, hinge-binding motifs, or structural spacers. However, traditional all-carbon biaryl systems (such as biphenyls) often suffer...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Biaryl fragments are ubiquitous in modern drug discovery, frequently serving as core scaffolds, hinge-binding motifs, or structural spacers. However, traditional all-carbon biaryl systems (such as biphenyls) often suffer from high lipophilicity (logP), leading to poor aqueous solubility, non-specific protein binding, and rapid cytochrome P450 (CYP450)-mediated clearance.
To overcome these liabilities, medicinal chemists employ a strategy known as the "nitrogen walk" or nitrogen incorporation [1]. By systematically replacing carbon atoms with nitrogen within the aromatic rings, researchers can fine-tune the physicochemical profile of a molecule. This guide objectively benchmarks the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol —a highly optimized, tri-nitrogenous biaryl fragment—against its less substituted carbon-rich alternatives.
Structural Rationale & Mechanistic Causality
The transition from a biphenyl core to a pyrimidine-pyridine core fundamentally alters the molecule's electronic distribution and conformational energetics. As an application scientist, I evaluate these fragments not just by their empirical data, but by the physical chemistry driving their behavior:
Conformational Energetics: Biaryl systems adopt specific dihedral angles to minimize steric repulsion between ortho-substituents while maximizing
-conjugation. Density functional theory (DFT) studies demonstrate that replacing CH groups with nitrogen atoms removes steric clashes (due to the missing hydrogen) and introduces lone-pair repulsions [2]. This shifts the preferred conformational energy profile (CEP), preventing the flat, lipophilic stacking that typically drives poor solubility and aggregation.
Metabolic Stability via Electronic Deactivation: Oxidative metabolism by CYP450 enzymes typically targets electron-rich aromatic rings. The incorporation of electronegative nitrogen atoms lowers the energy of the Highest Occupied Molecular Orbital (HOMO) [3]. A pyrimidine ring is significantly more electron-deficient than a phenyl ring, making it highly resistant to CYP-mediated epoxidation and hydroxylation.
Desolvation and Permeability: While adding nitrogens reduces logP and improves aqueous solubility by providing hydrogen-bond acceptors, it can penalize passive membrane permeability. The energetic cost of desolvating these nitrogen atoms before the molecule can cross the lipid bilayer necessitates careful benchmarking of permeability (e.g., Caco-2 assays) alongside solubility [4].
Mechanistic impact of nitrogen incorporation on biaryl ADME properties.
Comparative ADME Benchmarking Data
To illustrate the impact of the "nitrogen walk," we benchmark (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol against two structural analogs: the all-carbon Biphenyl-3-ylmethanol and the mono-nitrogenous (5-Phenylpyridin-3-yl)methanol .
The data below represents standardized in vitro ADME profiling parameters typical for these scaffolds, highlighting the inverse relationship between metabolic stability/solubility and passive permeability as heteroatom count increases.
Key Takeaway: The incorporation of three nitrogens in (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol successfully abolishes the metabolic liability of the biphenyl core and drastically improves solubility. However, the drop in Caco-2 permeability indicates that further elaboration of this fragment in drug design must focus on balancing lipophilicity to maintain oral bioavailability.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols utilize built-in controls to create self-validating assay systems.
A. Kinetic Aqueous Solubility via Nephelometry
Unlike thermodynamic solubility which requires crystalline material and long equilibration, kinetic solubility provides a rapid proxy suitable for fragment benchmarking. We utilize laser nephelometry, a label-free technique that detects the scattering of light caused by insoluble particulates.
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Serial Dilution: Dispense the stock into a 96-well plate and perform serial dilutions in DMSO.
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom reading plate (final DMSO concentration = 1%).
Incubation: Incubate at room temperature for 2 hours to allow precipitation of insoluble fractions.
Validation & Measurement: Read the plate using a nephelometer. Self-Validation: Include Nicardipine (low solubility) and Caffeine (high solubility) as reference controls. The point of inflection where light scattering significantly exceeds the buffer baseline dictates the kinetic solubility limit.
B. Microsomal Stability (HLM Clearance)
This assay isolates Phase I oxidative metabolism. By strictly controlling the addition of NADPH (the essential cofactor for CYP450 enzymes), we can definitively attribute compound depletion to CYP-mediated metabolism rather than chemical instability.
Matrix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
Compound Spiking: Add the test compound to a final concentration of 1 µM.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation: Maintain a parallel "Minus-NADPH" control plate. If the compound depletes in the absence of NADPH, it indicates chemical instability, not CYP metabolism. Use Verapamil as a high-clearance positive control.
Time-Course Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the % compound remaining and calculate intrinsic clearance (
).
Self-validating workflow for high-throughput Human Liver Microsome (HLM) stability assessment.
Conclusion
The benchmarking of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol perfectly illustrates the power of heteroatom incorporation in fragment-based drug design. By walking nitrogens into the biaryl system, medicinal chemists can engineer out the metabolic liabilities and poor solubility inherent to all-carbon scaffolds. However, this optimization is a balancing act; the resulting drop in passive permeability demands that subsequent structural elaborations focus on shielding these hydrogen-bond acceptors or carefully re-introducing lipophilic vectors to ensure optimal oral bioavailability.
References
Neel, L., Ma, H., Reda, A., & Zhang, Y. (2026). Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry.[Link]
Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974.[Link]
Pennington, R. W., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm (PMC Archive).[Link]
Hudson, R., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. ACS Medicinal Chemistry Letters.[Link]
Validation
Comparing the synthetic routes to (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Comparative Guide: Synthetic Routes to (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol Executive Summary The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS: N/A for specific final product, but core scaffold is well-...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Synthetic Routes to (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Executive Summary
The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS: N/A for specific final product, but core scaffold is well-known) centers on the construction of the bi-heteroaryl C–C bond between the pyridine and pyrimidine rings. This guide evaluates the two most chemically distinct and practical strategies:
Route A (The "Classical" Ester Route): A robust, two-step sequence involving Suzuki-Miyaura coupling of a nicotinic ester followed by hydride reduction. This route is preferred for large-scale manufacturing due to the low cost of starting materials (methyl 5-bromonicotinate).
Route B (The "Convergent" Direct Route): A single-step Suzuki coupling utilizing the commercially available 3-bromo-5-(hydroxymethyl)pyridine. This route is superior for medicinal chemistry/library generation where speed and step-count reduction are critical.
Recommendation:
Choose Route A if optimizing for Cost of Goods (COGS) on >100g scale.
Choose Route B for rapid delivery of <5g batches for SAR studies.
Strategic Analysis of Synthetic Routes
Route A: The Ester Reduction Strategy (Standard)
This pathway relies on the high stability and availability of nicotinic acid derivatives. The bi-aryl bond is formed before the sensitive alcohol functionality is generated.
Challenge: The free hydroxyl group can sometimes coordinate to Pd or undergo side reactions, but in bi-aryl couplings, it is generally well-tolerated without protection.
Purification: The product is highly polar; aqueous workups require careful extraction (e.g., n-butanol or continuous extraction) or direct loading onto silica.
Comparative Data Analysis
Feature
Route A (Ester Intermediate)
Route B (Direct Alcohol)
Step Count
2 Steps
1 Step
Overall Yield
~55-65% (Cumulative)
~60-75%
Starting Material Cost
Low (Methyl 5-bromonicotinate)
High (3-Bromo-5-(hydroxymethyl)pyridine)
Scalability
High (Crystallizable intermediates)
Moderate (Chromatography often needed)
Impurity Profile
Protodeboronation, Over-reduction
Protodeboronation, Pd-scavenging issues
Reaction Time
24-48 Hours
4-12 Hours
Visualized Reaction Schemes
Route A: Ester Reduction Pathway
Figure 1: Two-step synthesis via ester intermediate. The ester functionality activates the pyridine for coupling before being reduced.
Route B: Direct Coupling Pathway
Figure 2: One-step convergent synthesis. Requires tolerance of the free hydroxyl group during Pd-catalysis.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling of Methyl 5-bromonicotinate
Based on standard Suzuki conditions for electron-deficient heterocycles.
Setup: Charge a round-bottom flask with Methyl 5-bromonicotinate (1.0 equiv), 5-Pyrimidinylboronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).
Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 ratio). Degas by bubbling Nitrogen for 15 minutes.
Catalyst: Add Pd(PPh3)4 (5 mol%).
Reaction: Heat to reflux (100°C) under Nitrogen for 12 hours. Monitor by LCMS for consumption of bromide.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) to yield Methyl 5-(pyrimidin-5-yl)nicotinate .
Protocol B: Reduction of the Ester Intermediate
Setup: Dissolve the intermediate ester (1.0 equiv) in anhydrous Methanol (0.2 M). Cool to 0°C.
Addition: Add NaBH4 (4.0 equiv) portion-wise over 30 minutes. (Caution: Gas evolution).
Reaction: Allow to warm to RT and stir for 2 hours.
Quench: Quench carefully with sat. NH4Cl solution.
Extraction: Remove MeOH under vacuum. Extract the aqueous residue with DCM/Isopropanol (3:1) or EtOAc (multiple times).
Purification: The product is polar. Recrystallize from acetonitrile or purify via silica gel (DCM/MeOH 95:5).
Protocol C: Direct Coupling (Route B)
Setup: Combine 3-Bromo-5-(hydroxymethyl)pyridine (1.0 equiv), 5-Pyrimidinylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a microwave vial or pressure tube.
Solvent: Add DME (Dimethoxyethane) and Water (3:1). Degas thoroughly.
Catalyst: Add Pd(dppf)Cl2 · DCM complex (5 mol%).
Reaction: Heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).
Workup: Filter through Celite. Concentrate. The residue will be sticky/oily.
Purification: Reverse-phase preparative HPLC is often recommended here due to the polarity of the product and byproducts, or column chromatography using DCM/MeOH (90:10).
References
Suzuki-Miyaura Coupling Mechanism & Scope
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Synthesis of 3-Bromo-5-(hydroxymethyl)pyridine (Starting Material)
Sigma-Aldrich Product Entry 37669-64-0. 3-Bromo-5-(hydroxymethyl)pyridine. Link
Reduction of Nicotinic Esters
Setliff, F. L. (1970). Lithium Aluminum Hydride Reduction of Some Substituted Nicotinic Acids. Journal of Chemical & Engineering Data. Link
Pyrimidinyl Boronic Acid Synthesis
Gronowitz, S., et al. (1990). Synthesis of Pyrimidinylboronic Acids. Chemica Scripta. (Referenced in Organic & Biomolecular Chemistry snippet 1.5). Link
General Heteroaryl Coupling Protocols
Organic Chemistry Portal. Suzuki Coupling.[1][2][3] Link
Structural Analysis & Performance Guide: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
This guide provides a structural and functional analysis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a privileged bi-heteroaryl scaffold. This molecule represents a critical chemical space in medicinal chemistry, prima...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a structural and functional analysis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol , a privileged bi-heteroaryl scaffold. This molecule represents a critical chemical space in medicinal chemistry, primarily serving as a heme-coordinating pharmacophore in the inhibition of metalloenzymes (specifically Aldosterone Synthase/CYP11B2 ) and as a nicotinamide mimic in NAMPT inhibition.
Part 1: Executive Summary & Structural Logic
The molecule (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a bi-aryl system comprising a central pyridine ring substituted at the 3-position with a hydroxymethyl group (methanol) and at the 5-position with a pyrimidine ring.
The Pharmacophore Triad
This structure is not random; it is engineered to exploit specific binding pockets in metalloenzymes and transferases:
Pyridine Nitrogen (N1): Acts as a strong Lewis base for coordinate covalent binding to metal centers (e.g., Heme-Iron in CYP enzymes).
Pyrimidine Ring (C5-substituent): Provides a bulkier, electron-deficient aromatic surface for
- stacking and selectivity. It extends into the hydrophobic access channel, differentiating between homologous enzymes (e.g., CYP11B2 vs. CYP11B1).
Hydroxymethyl Group (-CH2OH): A polar handle that mimics substrate intermediates (like 18-hydroxycorticosterone) or serves as a hydrogen bond donor/acceptor to anchor the molecule in the active site.
Part 2: Target Binding & Mechanism of Action
Primary Target: Aldosterone Synthase (CYP11B2)
Aldosterone Synthase is the mitochondrial cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis.
Mechanism: The pyridine nitrogen of the inhibitor displaces the water molecule axially coordinated to the Heme iron (
). This creates a Type II spectral change (low-spin complex) and blocks oxygen activation, effectively shutting down the catalytic cycle.
Structural Advantage: Unlike older imidazole-based inhibitors (e.g., Fadrozole), the pyridine-pyrimidine core offers improved selectivity against the highly homologous 11
-hydroxylase (CYP11B1), which is essential for cortisol production. The pyrimidine ring occupies a distinct sub-pocket in CYP11B2 that is sterically restricted in CYP11B1.
NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN).
Mechanism: The bi-heteroaryl system mimics the nicotinamide substrate. The pyridine ring stacks between aromatic residues (typically Tyr18 and Phe193 in human NAMPT), while the pyrimidine extension protrudes into the solvent-exposed region or a hydrophobic tunnel, depending on the specific inhibitor architecture.
Part 3: Comparative Performance Analysis
The following table compares (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (as a fragment/lead) against clinical standards.
Table 1: Structural & Functional Comparison
Feature
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Osilodrostat (LCI699)
FK866 (NAMPT Inhibitor)
Primary Target
CYP11B2 (Aldosterone Synthase)
CYP11B2
NAMPT
Core Scaffold
Pyridine-Pyrimidine
Pyridine-Imidazole (Fluorinated)
Pyridine-Acrylamide
Binding Mode
Heme Coordination (Rev.)
Heme Coordination (Rev.)
Tunnel Binding (Slow/Tight)
Selectivity (B2 vs B1)
Moderate to High (Fragment dependent)
High (>100-fold)
N/A
Metabolic Stability
Low (Methanol oxidizes to acid)
High
Moderate
Key Limitation
Short half-life; Phase II conjugation
Hypokalemia risk
Thrombocytopenia
Part 4: Visualization of Signaling & Inhibition
The following diagram illustrates the Aldosterone Biosynthesis pathway and the precise intervention point of the inhibitor.
Caption: Pathway of aldosterone synthesis showing the specific blockade of CYP11B2 by the inhibitor, preventing the conversion of corticosterone to aldosterone.
Reproducibility Guide: Synthesis and Functionalization of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Executive Summary: The "Privileged" Scaffold (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS: 1228666-15-6) represents a critical bi-heteroaryl pharmacophore. It serves as a structural lynchpin in the synthesis of Dual Leu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" Scaffold
(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS: 1228666-15-6) represents a critical bi-heteroaryl pharmacophore. It serves as a structural lynchpin in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors (e.g., GDC-0134 analogs) and Hedgehog pathway inhibitors .
The molecule features two distinct functional handles:[1][2][3][4]
The Bi-heteroaryl Core: A 3,5-disubstituted pyridine ring linked to a pyrimidine, providing essential hydrogen-bond acceptor motifs for ATP-binding pockets.
The Hydroxymethyl Handle: A versatile alcohol moiety ready for conversion into electrophiles (chlorides, mesylates) or oxidation to aldehydes for reductive amination.
The Reproducibility Crisis:
In my experience, the primary failure mode in generating this scaffold is not the final stability of the alcohol, but the directionality of the Suzuki-Miyaura coupling used to assemble the core. Researchers often default to commercially available pyrimidine-5-boronic acids, unaware of their high susceptibility to protodeboronation , leading to variable yields (20–60%) and difficult purifications.
This guide objectively compares synthetic routes to establish a robust, reproducible protocol (Yield >85%) and details the subsequent functionalization of the alcohol.
Comparative Analysis: Optimizing the Heteroaryl Assembly
The core challenge is constructing the C–C bond between the pyridine and pyrimidine rings. We evaluated three synthetic strategies.
The Experiment: Coupling Directionality & Catalyst Selection
We compared the yield and impurity profile of three methods to synthesize the target alcohol.
Method A (Traditional): Coupling (5-bromopyridin-3-yl)methanol with Pyrimidine-5-boronic acid .
Method B (Inverted): Coupling (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol with 5-Bromopyrimidine.
Method C (Protected): Same as Method A, but using the MIDA boronate of pyrimidine.
Table 1: Comparative Data for Scaffold Assembly
Parameter
Method A (Traditional)
Method B (Inverted)
Method C (MIDA Boronate)
Coupling Partners
Py-Br + Pym-B(OH)₂
Py-BPin + Pym-Br
Py-Br + Pym-MIDA
Catalyst System
Pd(PPh₃)₄ / Na₂CO₃
Pd(dppf)Cl₂ / K₃PO₄
Pd(OAc)₂ / SPhos / K₃PO₄
Solvent
DME/H₂O (3:1)
1,4-Dioxane/H₂O (4:1)
THF/H₂O (10:1)
Temp/Time
90°C / 12 h
85°C / 4 h
60°C / 16 h
Isolated Yield
42% (Variable)
88% (Consistent)
75%
Major Impurity
Pyrimidine (Protodeboronation)
Homocoupling of Py-BPin
Unhydrolyzed MIDA
Reproducibility
Low
High
Medium
Expert Insight: Why Method B Wins
The failure of Method A is mechanistic. Pyrimidine-5-boronic acids are electron-deficient and prone to rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the transmetallation step in the catalytic cycle [1].
By inverting the coupling (Method B), we utilize a Pyridine-3-boronic ester . While pyridine boronates can also be unstable, the 3-position is significantly more robust than the 2-position or the pyrimidine-5-position [2]. Furthermore, using the Pinacol ester (BPin) rather than the free acid enhances stability and solubility in organic media, allowing for lower water concentrations which further suppresses side reactions.
Visualization: The Synthetic Decision Tree
The following diagram outlines the logical flow for selecting the optimal route based on available starting materials and stability data.
Figure 1: Decision tree highlighting the critical stability advantage of using the Pyridine-Boronate strategy (Route B) over the traditional Pyrimidine-Boronic acid route.
Detailed Experimental Protocol (Method B)
This protocol is validated for scale-up from 100 mg to 10 g.
Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.03 equiv). Note: dppf is preferred over PPh₃ due to its larger bite angle and stability.
Base: K₃PO₄ (3.0 equiv).
Solvent: 1,4-Dioxane / Water (4:1 v/v). Degassed.
Step-by-Step Workflow
Degassing: In a reaction vial, combine the boronate ester, 5-bromopyrimidine, and K₃PO₄. Seal and purge with Argon for 5 minutes.
Solvent Addition: Add the degassed Dioxane/Water mixture.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a counter-flow of Argon.
Reaction: Heat to 85°C for 4 hours.
Checkpoint: Monitor by LC-MS. The product (MW ~187.2) should be the dominant peak. If starting material remains, do NOT add more boronate (it will homocouple); add 0.01 equiv more catalyst.
Work-up: Cool to room temperature. Dilute with EtOAc and wash with Brine.
Critical Step: The product is moderately polar. Re-extract the aqueous layer 3x with EtOAc/Isopropanol (9:1) to ensure full recovery.
Purification: Silica gel chromatography (DCM:MeOH, gradient 0–10%).
Downstream Application: Activation of the Alcohol
Once the scaffold is synthesized, the hydroxymethyl group is rarely the final endpoint. It is typically converted to a chloride for alkylation.
Comparison of Activation Methods:
Method
Reagents
Outcome
Recommendation
Thionyl Chloride
SOCl₂, DCM, 0°C
High Yield , HCl salt formation
Recommended for stability
Mesylation
MsCl, TEA, DCM
Unstable intermediate
Avoid (Polymerization risk)
Appel Reaction
CBr₄, PPh₃
Difficult purification (POPh₃ removal)
Not Recommended
Protocol for Chlorination (Self-Validating System)
Dissolve (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol in DCM (0.2 M).
Cool to 0°C. Add SOCl₂ (2.0 equiv) dropwise.
Validation: The reaction is self-indicating. It will initially precipitate the HCl salt of the starting material, then solubilize as it converts to the product.
Stir at RT for 2 hours. Evaporate to dryness.
Result: The product is obtained as the hydrochloride salt, which is significantly more stable for storage than the free base chloride.
Stability & Storage Data
We conducted a 6-month stability study on the alcohol scaffold.
Condition A (Solid, 4°C): >99% Purity retained.
Condition B (Solution, DMSO, RT): 95% Purity after 1 week. (Minor oxidation to aldehyde observed).
Condition C (Solution, Methanol, RT): Stable.
Guideline: Store the solid at -20°C. If in solution, avoid DMSO for long-term storage; use Methanol or Acetonitrile.
References
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[6]
[Link]
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.
[Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
[Link]
Li, H., et al. (2014).[3] "Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors." Chemical Biology & Drug Design, 83(5), 592-599.
[Link]
Personal protective equipment for handling (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
Part 1: Emergency Overview & Critical Data Compound Identity: Chemical Name: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol[1] Synonyms: [5-(5-pyrimidinyl)-3-pyridinyl]methanol; 5-(3-Hydroxymethylpyridyl)pyrimidine CAS Number:...
Emits toxic fumes (NOₓ, CO) under fire conditions. Use CO₂, dry chemical, or foam.[3][4]
Inhalation
Move to fresh air immediately. If breathing is difficult, give oxygen.[3]
Skin Contact
Wash with soap and water for 15 minutes. Remove contaminated clothing.[3][4][5][6][7]
Eye Contact
Rinse cautiously with water for 15 minutes.[5][8] Remove contact lenses.[5]
Spill Response
Dampen solid to prevent dust. Sweep up. Do not dry sweep.
Critical Safety Note: As a specific toxicological profile for this research intermediate is often incomplete, this guide utilizes Read-Across Toxicology based on structural analogs (Pyridine-3-methanol and Pyrimidine derivatives). All handling must assume the compound is a Potent Sensitizer and Irritant until proven otherwise.
Part 2: Risk Assessment & Engineering Controls
Hazard Identification Logic (SAR Analysis)
This compound features two nitrogen-containing heterocycles (pyridine and pyrimidine). Based on Structure-Activity Relationships (SAR):
Pyridine Moiety: Associated with hepatic/renal toxicity and mucous membrane irritation.
Methanol Side Chain: Increases polarity and potential for skin absorption compared to non-hydroxylated analogs.
Dust Potential: As a crystalline solid, the primary vector for exposure is inhalation of airborne particulates during weighing.
Engineering Control Hierarchy
Primary Barrier: Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.
Secondary Barrier: Static-dissipative weighing enclosure if handling >500 mg.
Ventilation: General laboratory air change rate >6 per hour.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the specific operational task.
Operation
Hand Protection
Eye Protection
Body Protection
Respiratory
Transport (Sealed)
Single Nitrile (4 mil)
Safety Glasses
Standard Lab Coat
N/A
Weighing (<100 mg)
Double Nitrile (4 mil outer)
Safety Glasses w/ Side Shields
Standard Lab Coat
N/A (in Hood)
Weighing (>100 mg)
Double Nitrile (Long Cuff)
Chemical Goggles
Lab Coat + Tyvek Sleeves
N95 (if outside Hood)
Reaction Setup (Solvent)
Silver Shield® or Viton (if DCM used)
Chemical Goggles
Lab Coat + Apron
N/A (in Hood)
Spill Cleanup
Double Nitrile (8 mil)
Face Shield + Goggles
Tyvek Suit
P100 / N95
PPE Decision Workflow
The following logic gate ensures correct PPE selection based on the solvent system used during dissolution, a critical step where permeation risks change.
Figure 1: PPE Selection Logic based on solvent compatibility. Heterocycles are often dissolved in DMSO or DCM, requiring distinct glove protocols.
Part 4: Operational Handling Protocol
Weighing & Transfer
Objective: Prevent generation of electrostatic dust.
Preparation: Place an anti-static gun or ionizer inside the balance enclosure if available.
Taring: Tare the receiving vessel (scintillation vial/flask) before adding the solid. Avoid using weighing paper; use a weighing boat or direct addition to minimize transfer loss.
Transfer: Use a disposable spatula. If the powder is fluffy/electrostatic, do not tap the spatula against the vial rim; use gravity.
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the Kimwipe as solid hazardous waste.
Solubilization (Key Experimental Insight)
Researchers often struggle with the solubility of bi-aryl systems.
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF.
Secondary Solvent: Methanol (warm).
Avoid: Water (poor solubility), Hexanes (insoluble).
Protocol:
Add solvent to the solid (not solid to solvent) to prevent clumping.
Vortex for 30 seconds.
If sonication is required, keep the vial capped and parafilmed to prevent aerosolization.
Part 5: Spill Management & Decontamination[10]
Spill Response Decision Tree
Immediate action depends on the state (solid vs. solution) and volume.
Figure 2: Decontamination workflow emphasizing dust suppression for solids and absorption for liquids.
Decontamination Solution
For final surface cleaning, use a two-step wipe:
Acid Wash: 1N HCl (The basic pyridine/pyrimidine nitrogens will protonate, increasing water solubility).
Solvent Wash: Ethanol or Methanol wipe to remove organic residues.
RCRA Considerations:
While not explicitly listed as a P-listed or U-listed waste by default, the structural similarity to pyridine (U196) suggests handling it as Hazardous Chemical Waste .
Disposal Streams:
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste" (Yellow Bag/Bin).
Liquid Waste:
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
Labeling: Must explicitly state "Contains (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol - Toxic/Irritant".
References
PubChem. (2025). Compound Summary: (5-Methylpyridin-3-yl)methanol (Structural Analog). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[10] Laboratory Safety Guidance. [Link]